7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQZPRLKNXADRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670250 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-82-6 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is compiled for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and relevant biological pathways.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, it serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] The hydrochloride salt form is commonly used to enhance the compound's solubility and stability for biological assays and formulations.[1]
All quantitative data regarding its physical and chemical properties are summarized in the tables below for clarity and ease of comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₃N·HCl | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Melting Point | 230-235 °C | [1] |
| Purity | ≥ 99% (as determined by HPLC) | [1] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 207451-81-8, 41565-82-6* | [1][2][4] |
| MDL Number | MFCD09026791 | [1][2] |
| PubChem ID | 45480214 | [1] |
| SMILES | CC1=CC=C2CCNCC2=C1.[H]Cl | [2] |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | [2] |
Note: Multiple CAS numbers are associated with this compound in different chemical databases. Researchers should verify the specific identifier with their supplier.
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction.[5][6] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[7][8] For the specific synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, the likely precursors are 2-(p-tolyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.
General Protocol:
-
Reactant Preparation: Dissolve 2-(p-tolyl)ethan-1-amine in a suitable protic solvent, such as ethanol or methanol.
-
Carbonyl Addition: Add an aqueous solution of formaldehyde (typically 37% w/w) to the amine solution. A slight excess of the carbonyl compound may be used to ensure complete consumption of the amine.[9]
-
Acid Catalysis: Acidify the reaction mixture by adding a strong protic acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring. The acid catalyzes the formation of the electrophilic iminium ion, which is necessary for the subsequent cyclization.[8][9]
-
Reaction Condition: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The resulting residue can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The free base can be purified via column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a solvent like diethyl ether or isopropanol, and ethereal or isopropanolic HCl is added to precipitate the desired hydrochloride salt, which is then collected by filtration and dried.
Below is a diagram illustrating the general workflow for this synthesis.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical for chemical reagents used in research and development. A general reversed-phase HPLC (RP-HPLC) method can be employed.
General Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 270 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject a small volume (e.g., 10 µL).
-
Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Biological and Pharmacological Context
While specific biological data for this compound is limited to its role as a synthetic intermediate, the broader THIQ class is of significant interest in pharmacology.[5][10]
-
Applications in Research: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in neuroscience research to probe neurotransmitter systems.[1] It is also employed in high-throughput screening assays to identify novel drug candidates.[1]
-
Pharmacological Potential of the THIQ Scaffold: The THIQ nucleus is a "privileged scaffold" found in numerous natural alkaloids and synthetic compounds with diverse biological activities.[5][11]
-
Neurodegenerative Disorders: Certain THIQ derivatives are explored as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[12]
-
Dopamine Receptor Activity: 1,1-dialkyl-THIQ derivatives have been shown to possess potent dopamine D₂ receptor-blocking activity.[13]
-
Anticonvulsant Activity: Other substituted THIQs have been evaluated for anticonvulsant effects related to the NMDA receptor.[13]
-
Broad-Spectrum Activity: The THIQ scaffold is associated with a wide range of other activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[5][11]
-
Representative Signaling Pathway: Dopamine D₂ Receptor
Given the established link between THIQ derivatives and dopamine receptor modulation, a plausible mechanism of action for a neurologically active compound derived from this scaffold could involve the Dopamine D₂ receptor. The D₂ receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase.
The following diagram illustrates this inhibitory pathway.
Safety Information
According to supplier safety data, this compound should be handled with care in a laboratory setting.
Table 3: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Code(s) | H302 (Harmful if swallowed) | [2] |
| Precautionary Code(s) | P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Conclusion
This compound is a well-characterized chemical compound with defined physical properties. Its primary value lies in its role as a versatile synthetic intermediate for creating more complex molecules, particularly for applications in neuroscience and broader drug discovery efforts.[1] The robust and historic Pictet-Spengler reaction provides a reliable route to its synthesis, and its biological potential is inferred from the extensive pharmacology of the wider tetrahydroisoquinoline class. Researchers utilizing this compound can build upon a solid foundation of chemical knowledge to explore novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR 207451-81-8 [sigmaaldrich.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 13. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This technical guide provides a comprehensive overview of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly in the realm of neuroprotective agents.
Core Compound Data
This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility, making it a versatile compound for various biological assays and chemical reactions.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N·HCl | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2][3] |
| CAS Number | 41565-82-6 or 207451-81-8 | [1][2][3][4] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 230-235 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Note on CAS Number: There appears to be a discrepancy in the CAS number reported by different suppliers. Researchers should verify the CAS number with their specific source.
Experimental Protocols: Synthesis via Pictet-Spengler Reaction
The synthesis of this compound is commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[3][5][6]
A representative protocol for the synthesis of a tetrahydroisoquinoline derivative, adapted for 7-Methyl-1,2,3,4-tetrahydroisoquinoline, is as follows:
Materials:
-
2-(4-methylphenyl)ethanamine (starting β-arylethylamine)
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
-
Hydrochloric acid (concentrated)
-
A suitable solvent (e.g., toluene or methanol)
-
Sodium borohydride (for reduction of the intermediate imine, if necessary)
-
Diethyl ether and isopropanol (for precipitation and washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethanamine in the chosen solvent.
-
Addition of Aldehyde: To this solution, add a slight excess of formaldehyde.
-
Acid Catalysis and Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid. Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The acidic conditions facilitate the formation of an iminium ion, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Purification and Salt Formation: The crude product can be purified by recrystallization. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent mixture like diethyl ether/isopropanol. Bubble hydrogen chloride gas through the solution until the pH is acidic, which will cause the hydrochloride salt to precipitate.[2]
-
Isolation and Drying: Collect the precipitated this compound by filtration, wash with a cold solvent mixture, and dry under vacuum.
Visualized Workflows and Pathways
To better illustrate the synthesis and potential applications of this compound, the following diagrams have been generated using Graphviz.
Caption: Pictet-Spengler synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Drug discovery workflow for neuroprotective agents.
Applications in Research and Development
This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active compounds. The primary areas of its application include:
-
Neuroscience Research: This compound and its derivatives are investigated for their potential neuroprotective properties. They are used in studies exploring mechanisms of neurodegeneration and in the development of novel therapeutics for neurological disorders.
-
Drug Discovery: As a key intermediate, it is utilized in the synthesis of more complex molecules with potential therapeutic activities. Its structure allows for modifications to explore structure-activity relationships (SAR) and to optimize pharmacological profiles.
-
Organic Synthesis: The tetrahydroisoquinoline core is a privileged scaffold in organic synthesis, and this 7-methyl substituted version provides a specific starting point for the creation of a diverse range of chemical entities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 207451-81-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of interest in pharmaceutical research and drug development. This document consolidates available data on its chemical properties, synthesis, potential biological activities, and safety profile, presented in a format tailored for a scientific audience.
Chemical and Physical Properties
This compound is a solid, white to off-white crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 207451-81-8 | [2] |
| Molecular Formula | C₁₀H₁₃N · HCl | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 230-235 °C | [1] |
| SMILES String | CC1=CC=C2CCNCC2=C1.[H]Cl | [2] |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | [2] |
Synthesis
A key strategy involves the preparation of a 7-substituted isoquinoline precursor, which is then reduced to the corresponding tetrahydroisoquinoline. For instance, the synthesis of various 7-substituted dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) opioid peptidomimetics involved the initial synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline as a key intermediate.[8] A subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could then be employed to introduce the methyl group at the 7-position.
Illustrative Experimental Protocol (Hypothetical)
The following represents a generalized, hypothetical workflow for the synthesis of this compound, based on common organic synthesis techniques and literature on related compounds.
Figure 1. Hypothetical synthetic workflow for this compound.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of tetrahydroisoquinolines (THIQs) exhibits a wide range of pharmacological activities.[9] This suggests that the 7-methyl derivative could be a valuable scaffold for drug discovery.
Neurological and CNS-Related Activities
THIQ derivatives are known to possess neuroprotective and antidepressant-like properties.[1][10] For instance, studies on 7-substituted THIQs have explored their potential as antidepressant agents.[10] The substitution pattern on the tetrahydroisoquinoline ring is crucial for activity and selectivity towards specific receptors.
Some THIQ analogs act as modulators of opioid receptors. Research into 7-substituted Dmt-Tiq derivatives has revealed compounds with bifunctional kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profiles, as well as MOR agonist/delta opioid receptor (DOR) antagonist profiles.[8] These profiles are of interest for developing treatments for addiction and pain.[8]
The table below summarizes the binding affinities and functional activities of some 7-substituted Dmt-Tiq analogs at human opioid receptors, providing context for the potential activity of 7-methyl substituted analogs.
| Compound (7-substituent) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC₅₀ (nM) (% Stim) | MOR EC₅₀ (nM) (% Stim) | DOR EC₅₀ (nM) (% Stim) |
| 7-benzyl | 1.1 ± 0.2 | 1.9 ± 0.3 | 0.9 ± 0.1 | 1.8 ± 0.3 (78 ± 3) | 2.9 ± 0.5 (45 ± 2) | >10000 |
| 7-(2-methylbenzyl) | 0.3 ± 0.04 | 1.3 ± 0.2 | 1.4 ± 0.2 | 0.4 ± 0.1 (81 ± 2) | 1.8 ± 0.3 (44 ± 2) | >10000 |
| 7-(3-methylbenzyl) | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.04 | 2.1 ± 0.4 (76 ± 3) | 0.5 ± 0.1 (71 ± 3) | >10000 |
| Data extracted from Montgomery et al., Molecules, 2019.[8] |
Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with various G protein-coupled receptors (GPCRs) in the central nervous system. The diagram below illustrates a hypothetical signaling pathway for a generic 7-substituted THIQ analog acting on an opioid receptor.
Figure 2. Hypothetical signaling pathway for a 7-methyl-THIQ analog at an opioid receptor.
Anticancer and Antimicrobial Potential
The tetrahydroisoquinoline scaffold is also found in molecules with potent cytotoxic and antimicrobial activities.[11] Various synthetic THIQ analogs have been investigated for their efficacy against different cancer cell lines and microbial strains.[9] The specific contribution of a 7-methyl substitution to these activities would require dedicated screening and evaluation.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Codes: H302 (Harmful if swallowed)[2]
-
Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its structural similarity to a wide range of biologically active natural and synthetic compounds suggests potential for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationship studies, mechanism of action investigations, and in vivo efficacy and safety assessments. The synthetic strategies and biological data presented in this guide for related compounds provide a solid foundation for initiating such research endeavors.
References
- 1. Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. THIQs, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include neuroprotective, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with key biological targets and the resultant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's therapeutic potential. While direct experimental data for this compound is limited in the current scientific literature, this guide synthesizes information from structurally analogous compounds to propose a primary mechanism of action and potential secondary effects.
Core Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition
The principal hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[4][5]
The structural similarity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline to known MAO inhibitors provides a strong basis for this hypothesis. Studies on methylquinolines, which share a similar methylated heterocyclic core, have demonstrated that the 7-methyl isomer can act as a noncompetitive inhibitor of MAO-A.[6] Furthermore, other tetrahydroisoquinoline derivatives have been shown to inhibit MAO-A.[7][8]
Signaling Pathway of MAO-A Inhibition
The inhibition of MAO-A by this compound is expected to modulate monoaminergic neurotransmission. By preventing the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron, the compound would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons.
Potential Secondary Mechanisms of Action
In addition to MAO-A inhibition, evidence from related tetrahydroisoquinoline compounds suggests that this compound may exert its effects through other mechanisms, contributing to a broader pharmacological profile.
Neuroprotection via Antioxidant Activity
Several tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties, which are often attributed to their ability to scavenge free radicals and reduce oxidative stress.[9][10] Oxidative stress is a key pathological factor in a number of neurodegenerative diseases, including Parkinson's disease.[4][10] The proposed antioxidant mechanism involves the donation of a hydrogen atom from the tetrahydroisoquinoline nucleus to neutralize reactive oxygen species (ROS).
Modulation of the Glutamatergic System
Some tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[9] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological conditions. By blocking the NMDA receptor, these compounds can prevent excessive calcium influx and subsequent excitotoxic damage. While direct evidence for 7-Methyl-THIQ is lacking, its structural similarity to other NMDA-antagonistic THIQs suggests this as a plausible secondary mechanism.[1][11]
Data Presentation
The following tables summarize the available quantitative data for compounds structurally related to this compound. It is important to note that these values are for analogous compounds and should be considered as indicative of the potential activity of 7-Methyl-THIQ.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Related Compounds
| Compound | Target | Inhibition Type | Ki (μM) | Source |
| 7-Methylquinoline | MAO-A | Noncompetitive | - | [6] |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-A | Competitive | 9 | [12] |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | MAO-A | Substrate (Oxidized by) | Km = 571 ± 25 | |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) | MAO-B | Substrate (Oxidized by) | Km = 463 ± 43 |
Table 2: NMDA Receptor Binding Affinity for a Related Tetrahydroisoquinoline Derivative
| Compound | Binding Site | Ki (μM) | Source |
| (S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | PCP binding site of NMDA receptor | 0.0374 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the proposed mechanisms of action of this compound.
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a test compound against MAO-A using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A
-
Kynuramine dihydrobromide (substrate)
-
This compound (test compound)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) for stopping the reaction
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and clorgyline in DMSO. Serially dilute in buffer to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the MAO-A enzyme in buffer to the desired working concentration.
-
Prepare a working solution of kynuramine in buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 25 µL of the test compound dilutions or control.
-
Add 50 µL of the MAO-A working solution to all wells except the blank wells (add buffer to blanks).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 75 µL of 2 N NaOH.
-
-
Measurement and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol outlines a general method for assessing the neuroprotective effects of a compound against an oxidative insult in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium and supplements
-
This compound (test compound)
-
An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Introduce the oxidative stress-inducing agent to the cell culture medium. Include control wells with untreated cells, cells treated only with the toxin, and cells treated only with the test compound.
-
Incubate the plates for a duration sufficient to induce cell death in the toxin-only group (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay, which measures mitochondrial metabolic activity, or LDH assay, which measures membrane integrity).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Evaluate the neuroprotective effect of the test compound by comparing the viability of cells co-treated with the toxin and the compound to those treated with the toxin alone.
-
Conclusion
Based on the available evidence from structurally related compounds, this compound is proposed to act primarily as an inhibitor of monoamine oxidase A. This mechanism is supported by the known pharmacology of the tetrahydroisoquinoline scaffold and its methylated analogs. Furthermore, potential secondary mechanisms, including antioxidant activity and NMDA receptor antagonism, may contribute to its overall pharmacological profile, particularly its neuroprotective potential.
Further research is warranted to definitively elucidate the mechanism of action of this compound and to quantify its potency and selectivity for its biological targets. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of its molecular interactions is crucial for the future development of this compound as a potential therapeutic agent for neurological and psychiatric disorders.
References
- 1. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 5. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Me-THIQ). Due to the limited availability of specific quantitative data for this particular derivative in publicly accessible literature, this document focuses on the established biological profile of the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its closely related analogs. The experimental protocols detailed herein are presented as standard methodologies for the evaluation of 7-Me-THIQ's biological effects.
Introduction to Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif present in numerous natural products and synthetic molecules of significant biological and pharmacological importance.[1][2] Derivatives of THIQ have demonstrated a wide array of activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A prominent mechanism of action for several THIQ compounds is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[5] This guide focuses on the 7-methyl substituted analog, a compound of interest for its potential neuromodulatory and cytotoxic properties.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related compounds, the primary biological activities of this compound are projected to be in the areas of monoamine oxidase inhibition and neuroprotection.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease. Simple, non-catecholic THIQ derivatives have been shown to be inhibitors of both MAO-A and MAO-B.[7] For instance, the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its N-methyl derivative are known MAO inhibitors.[6][7] It is hypothesized that 7-Me-THIQ will also exhibit inhibitory activity against these enzymes.
Figure 1: Proposed mechanism of MAO inhibition by 7-Me-THIQ.
Neuroprotection
Certain THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties. These effects are attributed to multiple mechanisms, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. Given the structural similarities, 7-Me-THIQ may also possess the ability to protect neurons from damage induced by neurotoxins or oxidative stress, which are implicated in neurodegenerative diseases.
Quantitative Biological Data
| Compound | Target | Ki (µM) | Inhibition Type |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 | - |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | 1 | - |
| Salsolinol (a catechol-THIQ) | MAO-A | 31 | Competitive |
| Salsolidine (a catechol-THIQ) | MAO-A | 6 | Competitive |
| Carnegine (a catechol-THIQ) | MAO-A | 2 | Competitive |
| Data sourced from a study on simple isoquinoline alkaloids as MAO inhibitors.[7] |
Experimental Protocols
The following section details the methodologies for key experiments to characterize the biological activity of this compound.
Monoamine Oxidase Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of 7-Me-THIQ against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor control)
-
Pargyline (selective MAO-B inhibitor control)
-
96-well UV-transparent microplates
-
Spectrophotometer microplate reader
Procedure:
-
Prepare serial dilutions of 7-Me-THIQ, clorgyline, and pargyline in phosphate buffer.
-
In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) to the phosphate buffer.
-
Add the test compound or control inhibitor to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately measure the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline; 250 nm for the product of benzylamine oxidation, benzaldehyde).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.
Figure 2: Workflow for the MAO inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of 7-Me-THIQ against a selected cell line (e.g., human neuroblastoma SH-SY5Y).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of 7-Me-THIQ in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Neuroprotection Assay (MPP+ Model)
This protocol evaluates the ability of 7-Me-THIQ to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease-related cell death.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y or primary mesencephalic neurons)
-
Complete cell culture medium
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Reagents for a cell viability assay (e.g., MTT or LDH release assay)
-
96-well cell culture plates
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of 7-Me-THIQ for 1-2 hours.
-
Introduce MPP+ to the wells at a pre-determined toxic concentration (e.g., 1 mM for SH-SY5Y cells). Maintain wells with 7-Me-THIQ alone, MPP+ alone, and vehicle-only as controls.
-
Incubate for 24-48 hours.
-
Assess cell viability using a standard method such as the MTT assay (as described in 4.2) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.
-
Calculate the percentage of neuroprotection afforded by 7-Me-THIQ by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.
Figure 3: Experimental workflow for the neuroprotection assay.
Conclusion
This compound is a compound with potential biological activities, particularly in the realms of monoamine oxidase inhibition and neuroprotection. While direct experimental evidence for this specific derivative is currently limited in the scientific literature, the established pharmacology of the broader tetrahydroisoquinoline class provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of 7-Me-THIQ and contribute valuable data to the field of medicinal chemistry and neuropharmacology.
References
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Neuroprotective Properties of Methylated 1,2,3,4-Tetrahydroisoquinolines: A Technical Guide
Disclaimer: This technical guide focuses on the neuroprotective properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) as a representative compound of methylated tetrahydroisoquinolines. Extensive literature searches did not yield specific data on the neuroprotective effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information presented herein is based on studies of the closely related and well-researched 1-methyl isomer and should be considered as a potential indicator of the properties of other methylated THIQs, pending specific investigation.
Introduction
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are endogenously present in the mammalian brain.[1] Certain THIQ derivatives have garnered significant interest for their potential neuroprotective effects, offering promise in the context of neurodegenerative disorders.[1][2] Among these, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been the subject of numerous studies demonstrating its ability to protect neurons from various toxic insults.[3][4][5] This document provides a comprehensive overview of the neuroprotective properties of 1MeTIQ, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Mechanism of Action
The neuroprotective effects of 1MeTIQ are multifaceted, involving several key mechanisms that counteract neuronal damage and death. These include the inhibition of excitotoxicity, reduction of oxidative stress, and modulation of apoptotic pathways.
Inhibition of Glutamate-Induced Excitotoxicity
A primary mechanism underlying 1MeTIQ's neuroprotection is its ability to antagonize the glutamatergic system.[6] Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. 1MeTIQ has been shown to prevent glutamate-induced cell death and inhibit Ca2+ influx.[6] This suggests a direct or indirect interaction with NMDA receptors, a hypothesis supported by findings that 1MeTIQ inhibits the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.[6] Furthermore, in vivo microdialysis experiments have demonstrated that 1MeTIQ can prevent the release of excitatory amino acids induced by kainate.[6]
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. 1MeTIQ exhibits antioxidant properties, although its primary neuroprotective role appears to extend beyond simple free radical scavenging.[3][6] While both 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), can inhibit free-radical generation in abiotic systems, 1MeTIQ shows superior neuroprotection in cellular models of glutamate toxicity, suggesting additional mechanisms are at play.[6] It is proposed that 1MeTIQ may indirectly act as an antioxidant by inducing the expression of antioxidative enzymes.[3]
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Some THIQ analogues have been shown to induce mitochondria-dependent apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspase-3.[7] Conversely, other studies on THIQ derivatives have demonstrated anti-apoptotic effects in the context of neuroprotection. For instance, some THIQs can increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax.[8] Aldoximes with a tetrahydroisoquinoline moiety have been found to stimulate the intrinsic apoptosis pathway through ERK1/2 and p38-MAPK signaling, leading to the activation of caspase-9 and caspase-3.[9]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 1MeTIQ.
Table 1: In Vitro Neuroprotective Effects of 1MeTIQ against Glutamate-Induced Toxicity
| Cell Type | Neurotoxin | 1MeTIQ Concentration | Outcome Measure | Result | Reference |
| Granular cell cultures (from 7-day-old rats) | Glutamate | Not specified | Cell Death | Prevention of glutamate-induced cell death | [6] |
| Granular cell cultures (from 7-day-old rats) | Glutamate | Not specified | 45Ca2+ Influx | Prevention of glutamate-induced 45Ca2+ influx | [6] |
| Mouse embryonic primary cell cultures | Glutamate | Not specified | Caspase-3 Activity | Inhibition of glutamate-induced caspase-3 activity | [6] |
| Mouse embryonic primary cell cultures | Glutamate | Not specified | Lactate Dehydrogenase (LDH) Release | Inhibition of glutamate-induced LDH release | [6] |
Table 2: In Vitro Neuroprotective Effects of 1MeTIQ against Various Neurotoxins
| Cell Type | Neurotoxin | Outcome Measure | Result | Reference |
| Cultured rat mesencephalic neurons | 1-methyl-4-phenylpyridinium ion (MPP+) | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |
| Cultured rat mesencephalic neurons | 6-hydroxydopamine (6-OHDA) | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |
| Cultured rat mesencephalic neurons | Rotenone | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |
| Cultured rat mesencephalic neurons | l-benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotection | 1MeTIQ exerted neuroprotective action | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Culture and Induction of Neurotoxicity
-
Primary Neuronal Cultures: Granular cells are typically obtained from the cerebella of 7-day-old rats. Mouse embryonic primary cell cultures are also utilized. Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and other necessary nutrients.[6][10]
-
Induction of Glutamate Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to glutamate at concentrations ranging from 0.1 to 10 mM.[6][11]
-
Induction of Oxidative Stress: Oxidative stress can be induced by various agents, including L-Glutamic acid (2-10 mM), hydrogen peroxide (0.25–1.0 mM), or rotenone.[10][11][12]
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability. The absorbance is typically measured at 570 nm.[10]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an index of cytotoxicity.[6]
-
Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to quantify intracellular ROS levels. After de-esterification inside the cell, it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or Rhodamine 123 (Rh123) are used to assess mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.[7][10]
-
Caspase Activity Assays: The activity of caspases, key mediators of apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric product upon cleavage.[6]
-
Calcium Influx Measurement: The influx of calcium can be measured using radioactive 45Ca2+.[6]
In Vivo Microdialysis
-
Procedure: Microdialysis is a minimally invasive technique used to measure the concentration of substances in the extracellular fluid of living tissues. A microdialysis probe is implanted into a specific brain region (e.g., the frontal cortex) of an anesthetized animal. Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed by high-performance liquid chromatography (HPLC) to determine the levels of neurotransmitters like excitatory amino acids.[6]
Signaling Pathways and Visualizations
The neuroprotective mechanisms of 1MeTIQ involve complex signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat | springermedicine.com [springermedicine.com]
- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-1-(alpha-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) reduces rat myocardial apoptosis against ischemia and reperfusion injury by activation of phosphatidylinositol 3-kinase/Akt signaling and anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Actions of Methylene Blue and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry and pharmacology. While specific research on the 7-methyl derivative is limited, the broader THIQ class exhibits a wide range of biological activities, making this compound a valuable tool for researchers exploring novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential pharmacological activities, and experimental considerations for this compound, drawing upon data from closely related analogs to infer its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for use in a variety of biological assays.[1]
| Property | Value | Reference |
| CAS Number | 41565-82-6 | [1] |
| Molecular Formula | C₁₀H₁₃N · HCl | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Melting Point | 230-235 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis
The synthesis of this compound can be achieved through established methods for constructing the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of the 7-methyl analog, a suitable starting material would be 2-(4-methylphenyl)ethylamine.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 2-(4-methylphenyl)ethylamine and an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) in a suitable solvent (e.g., toluene, methanol).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux for several hours to drive the condensation and cyclization.
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.
Experimental Protocol (General):
-
Amide Formation: Acylate 2-(4-methylphenyl)ethylamine with an appropriate acyl chloride or anhydride to form the corresponding N-acyl derivative.
-
Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
-
Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline.
-
Purification and Salt Formation: Purify the product and convert it to the hydrochloride salt as described for the Pictet-Spengler reaction.
Pharmacological Profile and Potential Applications
Neurological and CNS Research
The THIQ scaffold is a well-established pharmacophore in neuroscience research.[1] A closely related analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to exhibit neuroprotective properties.[2] The proposed mechanisms for this neuroprotection include:
-
Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin.[2]
-
Free Radical Scavenging: The compound may possess antioxidant properties, protecting neuronal cells from oxidative stress.[2]
-
Antagonism of the Glutamatergic System: 1MeTIQ has been shown to antagonize the glutamatergic system, which can be excitotoxic in certain neurological conditions.[2]
Given these properties of a similar compound, this compound is a promising candidate for research into neurodegenerative diseases and other CNS disorders.
Cardiovascular Research
Substituted THIQs have been investigated for their effects on the cardiovascular system. Some derivatives have shown alpha-adrenoceptor antagonistic effects and calcium channel blocking activity. This suggests that this compound could be a useful tool for studying cardiovascular signaling pathways and as a starting point for the development of novel cardiovascular drugs.
Antimicrobial Research
The THIQ scaffold has been identified in a number of natural and synthetic compounds with antimicrobial activity. Various substituted THIQs have demonstrated antibacterial and antifungal properties. Therefore, this compound could be screened for its potential as an antimicrobial agent.
Experimental Considerations
Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is recommended to store the compound at 0-8 °C to ensure its stability.[1]
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for various receptors (e.g., adrenoceptors, dopamine receptors), radioligand binding assays can be performed using cell membranes expressing the target receptor.
-
Functional Assays: The functional activity of the compound (agonist or antagonist) can be assessed using cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
-
Enzyme Inhibition Assays: To investigate its potential as an enzyme inhibitor (e.g., MAO), assays measuring the enzymatic activity in the presence and absence of the compound can be conducted.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains can be determined using broth microdilution or agar dilution methods.
Conclusion
This compound is a research chemical with significant potential, primarily derived from the well-documented and diverse biological activities of the tetrahydroisoquinoline scaffold. While specific data on this particular derivative is limited, its structural similarity to other bioactive THIQs makes it a valuable tool for researchers in neuroscience, cardiovascular pharmacology, and antimicrobial drug discovery. The synthetic routes are well-established, and a variety of in vitro and in vivo experimental models can be employed to elucidate its specific pharmacological profile. Further research into this compound is warranted to fully understand its therapeutic potential.
References
Potential Therapeutic Applications of 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are structurally related to endogenous neurochemicals and are found in various natural sources.[1] While research on the 7-methyl isomer is still nascent, the broader family of THIQs, particularly the 1-methyl isomer (1-MeTIQ), has demonstrated significant potential as neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, with a primary focus on its neuroprotective properties, extrapolated from studies on closely related analogs. This document details the compound's chemical properties, plausible synthetic routes, and potential mechanisms of action. Furthermore, it includes detailed experimental protocols for preclinical evaluation and presents quantitative data from relevant studies on analogous compounds to guide future research.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in a multitude of natural and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties.[4] Certain THIQ derivatives are endogenous to the human brain and are thought to play a role in neurotransmission and neuronal protection.[5] this compound is a specific analog within this class that, due to its structural similarity to neuroactive compounds, is a candidate for investigation in the context of neurological disorders.[6] This guide will explore its therapeutic potential, drawing on the wealth of data available for the well-studied neuroprotective agent, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).[2][3]
Chemical and Physical Properties
The hydrochloride salt of 7-Methyl-1,2,3,4-tetrahydroisoquinoline enhances its solubility, making it suitable for various biological assays and formulations.[6]
| Property | Value | Reference(s) |
| CAS Number | 207451-81-8 (base), 41565-82-6 (hydrochloride) | [6] |
| Molecular Formula | C₁₀H₁₃N · HCl | [6] |
| Molecular Weight | 183.68 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 230-235 °C | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| SMILES | CC1=CC=C2CCNCC2=C1.[H]Cl | |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N | |
| Storage Conditions | 0-8 °C | [6] |
Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
The most common method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[7] For the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, a plausible route would involve the reaction of 2-(4-methylphenyl)ethylamine with formaldehyde in the presence of an acid catalyst.
Potential Therapeutic Applications: Neuroprotection
While direct studies on 7-Me-THIQ are limited, extensive research on its isomer, 1-MeTIQ, provides a strong rationale for investigating its neuroprotective potential, particularly in the context of Parkinson's disease (PD).[3]
Mechanism of Action (Inferred from 1-MeTIQ)
The neuroprotective effects of 1-MeTIQ are believed to be multifactorial:
-
Antagonism of Glutamatergic Excitotoxicity: 1-MeTIQ has been shown to prevent glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors.[2] It has been confirmed to inhibit [3H]MK-801 binding to NMDA receptors.[2]
-
Free Radical Scavenging: Like other THIQs, 1-MeTIQ can reduce free radicals, which are implicated in the neuronal damage seen in neurodegenerative diseases.[2]
-
Modulation of Dopaminergic Systems: Some THIQs act as antagonists at the dopamine D₂ receptor, which could modulate dopaminergic signaling.[9] Furthermore, 1-MeTIQ has been shown to prevent the reduction of dopamine and its metabolites in animal models of PD.[5]
-
Stereoselective Effects: The neuroprotective effects of 1-MeTIQ are stereoselective, with the (R)-enantiomer demonstrating greater efficacy in protecting dopaminergic neurons in cultured rat mesencephalic neurons.[3]
Quantitative Data from Analog Studies
| Parameter | Model System | Treatment | Result | Reference(s) |
| Neuroprotection against Neurotoxins | Cultured rat mesencephalic neurons | 1-MeTIQ + various neurotoxins | Exerted neuroprotective action against MPP+, 6-hydroxydopamine, rotenone, and l-benzyl-THIQ. | [3] |
| Prevention of Dopamine Depletion | MPTP-induced Parkinsonism in mice | Pretreatment with 1-MeTIQ derivatives | Suppressed the MPTP-induced reduction in brain dopamine content. | [5] |
| Inhibition of Glutamate-Induced Cell Death | Granular cell cultures from 7-day-old rats | 1-MeTIQ + glutamate | Prevented glutamate-induced cell death and ⁴⁵Ca²⁺ influx. | [2] |
| Behavioral Improvement | MPTP-induced Parkinsonism in mice | Pretreatment with 1-MeTIQ derivatives | Prevented the induction of Parkinsonism-like behavior (bradykinesia). | [5] |
Experimental Protocols
The following protocols are standard methodologies for assessing the neuroprotective potential of compounds like 7-Me-THIQ.
In Vivo Model: MPTP-Induced Parkinsonism in Mice
This model is widely used to screen for potential anti-Parkinsonian drugs.[10][11]
-
Animal Model: C57BL/6 mice are typically used due to their high sensitivity to MPTP.[11]
-
MPTP Administration: A common regimen involves the intraperitoneal injection of MPTP hydrochloride (e.g., 30 mg/kg) once daily for five consecutive days.[11][12]
-
Test Compound Administration: 7-Me-THIQ hydrochloride would be administered (e.g., intraperitoneally) at various doses prior to each MPTP injection.
-
Behavioral Assessment: Motor function can be assessed using tests such as the pole test or rotarod test at specified time points after the final MPTP injection.
-
Neurochemical Analysis: At the end of the study, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected for analysis of dopamine and its metabolites by HPLC-EC.[12]
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra.
In Vitro Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[13][14]
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere.[13]
-
Treatment: Pre-incubate the cells with various concentrations of 7-Me-THIQ hydrochloride for a specified period (e.g., 1-2 hours).
-
Neurotoxin Challenge: Add a neurotoxin (e.g., MPP+, the active metabolite of MPTP) to the wells and incubate for a further period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.[14]
Analysis of Dopamine and Metabolites by HPLC-EC
This technique is used to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.[16][17]
-
Sample Preparation: Homogenize dissected brain tissue (e.g., striatum) in an ice-cold acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard.[16] Centrifuge the homogenate at high speed and filter the supernatant.[16]
-
Chromatographic Separation: Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.[16]
-
Mobile Phase: Use a mobile phase typically consisting of an aqueous buffer with an organic modifier (e.g., methanol) and an ion-pairing agent.[16]
-
Electrochemical Detection: Detect the analytes using an electrochemical detector with a glassy carbon working electrode set at an appropriate potential (e.g., +0.65 V to +0.80 V vs. Ag/AgCl).[16]
-
Quantification: Identify and quantify the peaks for DA, DOPAC, and HVA by comparing their retention times and peak areas to those of known standards.[16][18]
Future Directions and Conclusion
This compound is a promising compound for neuroprotective drug discovery. While its therapeutic potential is currently inferred from studies on structurally similar molecules like 1-MeTIQ, its unique chemical properties warrant direct investigation. Future research should focus on:
-
In-depth in vitro studies to elucidate the specific mechanisms of action of 7-Me-THIQ, including its effects on various neurotransmitter systems, its antioxidant capacity, and its interaction with key signaling pathways involved in neuronal survival.
-
Comprehensive in vivo studies in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, to evaluate its efficacy, optimal dosing, and pharmacokinetic profile.
-
Structure-activity relationship (SAR) studies to explore how modifications to the 7-Me-THIQ scaffold affect its neuroprotective potency and to design novel, more effective therapeutic agents.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemimpex.com [chemimpex.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. youtube.com [youtube.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. besjournal.com [besjournal.com]
The Pivotal Role of the 7-Methyl Group in Tetrahydroisoquinoline Analogs: A Structure-Activity Relationship Deep Dive
For Immediate Release
This technical guide delves into the core principles of the structure-activity relationship (SAR) of 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ) analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals. While the broader THIQ scaffold is a well-established privileged structure in medicinal chemistry, this paper specifically consolidates the current understanding of how methylation at the 7-position influences the pharmacological profile of these versatile compounds. Through a systematic presentation of available data, detailed experimental methodologies, and illustrative pathway diagrams, this guide aims to accelerate the rational design of novel 7-methyl-THIQ analogs with enhanced potency and selectivity for various biological targets.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the development of therapeutic agents, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities span from central nervous system disorders to anticancer and antimicrobial applications.[1][2] The pharmacological profile of THIQ analogs is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom. Among these, substitution at the 7-position has emerged as a critical determinant of target affinity and selectivity. This guide focuses specifically on the impact of a methyl group at this position, a seemingly simple modification that can profoundly alter a compound's interaction with its biological target.
Structure-Activity Relationship of 7-Substituted THIQ Analogs
The strategic placement of substituents on the THIQ core dictates the molecule's interaction with its biological target. While a comprehensive SAR for a wide range of 7-methyl-THIQ analogs is still an evolving area of research, analysis of broader 7-substituted THIQs allows for insightful inferences.
For instance, in the context of developing triple reuptake inhibitors (inhibitors of serotonin, norepinephrine, and dopamine transporters), optimization of a lead compound involved substitutions at the 7-position of the THIQ core. This exploration led to the development of potent inhibitors, highlighting the significance of this position in modulating interactions with monoamine transporters.[3]
While specific quantitative data for a series of 7-methyl-THIQ analogs remains limited in publicly available literature, the following table summarizes the activity of various substituted THIQ analogs to provide a broader context for understanding the potential impact of the 7-methyl group.
Table 1: Biological Activities of Selected Substituted THIQ Analogs
| Compound ID | Substitution Pattern | Biological Target | Activity (IC50/Ki) | Reference |
| Hypothetical Series 1: Dopamine D2 Receptor Binding | ||||
| Analog 1A | 7-H | Dopamine D2 Receptor | Baseline | N/A |
| Analog 1B | 7-CH3 | Dopamine D2 Receptor | Data not available | N/A |
| Analog 1C | 7-Cl | Dopamine D2 Receptor | Data not available | N/A |
| Analog 1D | 7-OCH3 | Dopamine D2 Receptor | Data not available | N/A |
| Hypothetical Series 2: MAO-A Inhibition | ||||
| Analog 2A | 7-H | MAO-A | Baseline | N/A |
| 7-Me-AMT | 7-CH3, α-methyltryptamine analog | MAO-A | 0.049 µM | |
| Analog 2C | 7-Br | MAO-A | Data not available | N/A |
| Analog 2D | 7-CF3 | MAO-A | Data not available | N/A |
Note: This table is illustrative. Specific quantitative data for a homologous series of 7-methyl-THIQ analogs is sparse in the reviewed literature. The activity of 7-Me-AMT, an alpha-methyltryptamine analog, is included to highlight the potential potency of 7-methyl substituted compounds.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of THIQ analogs. These can be adapted for the specific investigation of 7-methyl-THIQ derivatives.
Synthesis of 7-Substituted-1,2,3,4-Tetrahydroisoquinolines (General Procedure)
A common and versatile method for the synthesis of the THIQ core is the Bischler-Napieralski reaction followed by reduction.[3]
Step 1: N-Acylation of a β-Phenylethylamine A solution of the appropriately substituted β-phenylethylamine (e.g., 2-(3-methoxyphenyl)ethylamine) and a suitable acylating agent (e.g., an acyl chloride) in an aprotic solvent (e.g., dichloromethane) is stirred at room temperature. A base, such as triethylamine, is added to neutralize the generated acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl derivative.[3]
Step 2: Bischler-Napieralski Cyclization The N-acyl derivative is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃). The mixture is heated to reflux until the reaction is complete as indicated by TLC. The solvent is then removed in vacuo. The residue is dissolved in water, basified with an appropriate base (e.g., sodium hydroxide), and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to afford the 3,4-dihydroisoquinoline intermediate.[3]
Step 3: Reduction to Tetrahydroisoquinoline The 3,4-dihydroisoquinoline intermediate is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C. The reaction mixture is then stirred at room temperature until completion. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the final 1,2,3,4-tetrahydroisoquinoline product, which can be further purified by column chromatography.[3]
Dopamine D2 Receptor Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: [³H]Spiperone (a D2 antagonist).
-
Non-specific binding determinant: 10 µM haloperidol.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of [³H]Spiperone (e.g., 0.2 nM) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol) and subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Kynuramine for MAO-A.
-
Peroxidase and Amplex Red reagent.
-
Positive control inhibitors (e.g., clorgyline for MAO-A).
Procedure:
-
Enzyme and Compound Preparation: The MAO enzyme is diluted in the assay buffer. The test compounds are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Reaction: In a 96-well plate, the test compound is pre-incubated with the MAO enzyme for a short period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate (kynuramine).
-
Detection: The production of H₂O₂ as a byproduct of the MAO reaction is coupled to the oxidation of Amplex Red by peroxidase, which generates the fluorescent product resorufin. The fluorescence is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The biological effects of 7-methyl-THIQ analogs are mediated through their interaction with specific signaling pathways. Below are diagrams of two key pathways often modulated by THIQ derivatives.
Conclusion
The 7-methyl-THIQ scaffold represents a promising area for the discovery of novel therapeutic agents. While a comprehensive body of literature specifically detailing the SAR of a wide range of 7-methyl analogs is yet to be fully established, the available data on 7-substituted THIQs strongly suggests that this position is a key determinant of pharmacological activity. The strategic introduction of a methyl group at the 7-position can influence potency and selectivity for various biological targets, including dopamine receptors and monoamine oxidases. This technical guide provides a foundational resource, summarizing the current understanding, offering representative experimental protocols, and illustrating the relevant signaling pathways. It is anticipated that further focused research in this area will unlock the full therapeutic potential of 7-methyl-THIQ analogs, leading to the development of next-generation medicines for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure in many biologically active compounds. THIQs are recognized for a range of pharmacological activities, including neuroprotective effects.[1] The hydrochloride salt form of 7-Methyl-1,2,3,4-tetrahydroisoquinoline is utilized to improve its solubility and stability, rendering it more amenable for use in pharmaceutical research and development, particularly in biological assays and formulation studies. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, supplemented with detailed, representative experimental protocols for their determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClN | |
| Molecular Weight | 183.68 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 230-235 °C | |
| Purity (by HPLC) | ≥ 99% | |
| Storage Conditions | 0-8 °C |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the hydrochloride salt form is known to enhance its aqueous solubility. A qualitative summary of its expected solubility in common laboratory solvents is provided in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Expected Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following equilibrium solubility method can be employed.
Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Dilute the clarified supernatant from the solubility experiment with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC method.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature (e.g., in mg/mL or mol/L).
-
Stability Profile
A comprehensive understanding of the stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, a control sample (protected from the stress condition) should be analyzed alongside the stressed sample.
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M or 1 M sodium hydroxide), and dilute for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with an appropriate acid (e.g., 0.1 M or 1 M hydrochloric acid).
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).
-
Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 6, 12, 24 hours).
-
Dilute the samples for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Utilize the samples generated from the forced degradation studies.
-
Screen different reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers and pH values).
-
-
Method Optimization:
-
Optimize the mobile phase gradient, flow rate, column temperature, and detection wavelength to achieve adequate separation of all peaks.
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent drug peak is free from any co-eluting impurities.
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not well-documented, related tetrahydroisoquinoline derivatives have been investigated for their neuroprotective and monoamine oxidase (MAO) inhibitory activities.[2][3] The neuroprotective effects of some tetrahydroisoquinolines are suggested to involve the scavenging of free radicals and inhibition of glutamate-induced excitotoxicity.[4]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Endogenous Presence of Tetrahydroisoquinoline Derivatives in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the endogenous presence, biosynthesis, and neurophysiological roles of tetrahydroisoquinoline (TIQ) derivatives in the mammalian brain. It details the quantitative distribution of these compounds, outlines analytical methodologies for their detection, and explores their implications in neurodegenerative diseases, particularly Parkinson's disease.
Introduction
Tetrahydroisoquinolines (TIQs) are a class of compounds, some of which are naturally present in the mammalian brain and are considered endogenous alkaloids.[1][2] Their structure bears a resemblance to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has sparked significant interest in their potential role in the pathogenesis of neurodegenerative disorders such as Parkinson's disease.[1][3] These molecules can be formed endogenously through the condensation of biogenic amines, like dopamine, with aldehydes or α-keto acids.[1][4] This guide synthesizes current knowledge on the formation, distribution, and function of key TIQ derivatives, providing a resource for researchers in neuroscience and drug development.
Biosynthesis of Tetrahydroisoquinoline Derivatives
The primary mechanism for the formation of TIQs in the brain is the Pictet-Spengler condensation reaction .[1][5] This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone). In the brain, the most significant pathway involves dopamine as the β-arylethylamine precursor.
Key TIQ derivatives are formed as follows:
-
Salsolinol (SAL) is formed from the condensation of dopamine with acetaldehyde.[1][6] Acetaldehyde can originate from various sources, including ethanol metabolism.
-
Norsalsolinol (NorSAL) results from the condensation of dopamine with formaldehyde.[7][8]
-
Tetrahydropapaveroline (THP) is formed when dopamine condenses with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPALDEHYDE).[1]
-
N-methyl-salsolinol (NM-SAL) , a particularly potent neurotoxin, is synthesized via the N-methylation of salsolinol by a neutral N-methyltransferase.[9][10]
While this reaction can occur non-enzymatically, evidence suggests that the stereospecific synthesis of certain enantiomers, such as (R)-salsolinol and (S)-THP, points to the involvement of specific enzymes, like a putative "salsolinol synthase".[1][6][7][9]
Quantitative Distribution in the Brain
The concentration of TIQ derivatives varies significantly across different brain regions, with the highest levels typically found in dopamine-rich areas like the basal ganglia.[11] Their presence is not ubiquitous, suggesting a localized formation and function.[11] The concentration of these alkaloids appears to be dependent on the availability of the precursor, dopamine.[11]
The following tables summarize quantitative data from studies on human and rodent brains. Concentrations can be influenced by factors such as age, alcohol consumption, and pathological state.[6][11]
Table 1: Salsolinol and Norsalsolinol Levels in Human Brain Regions
| Compound | Brain Region | Condition | Concentration (pg/mg tissue) | Reference |
|---|---|---|---|---|
| (R)-Salsolinol | Nucleus Caudatus | Control | Mean: 2.9 ± 2.6 | [11][12] |
| (S)-Salsolinol | Nucleus Caudatus | Control | Mean: 1.5 ± 1.2 | [11][12] |
| Norsalsolinol | Nucleus Caudatus | Control | Mean: 0.8 ± 0.7 | [11][12] |
| (R)-Salsolinol | Putamen | Control | Mean: 2.1 ± 2.0 | [11][12] |
| (S)-Salsolinol | Putamen | Control | Mean: 1.1 ± 1.0 | [11][12] |
| Norsalsolinol | Putamen | Control | Mean: 0.6 ± 0.6 | [11][12] |
| (R/S)-SAL, NorSAL | Other Regions* | Control | Not Detected | [11][12] |
*Other regions include Nucleus Accumbens, Hippocampus, Cerebellum, and Frontal Cortex.
Table 2: Tetrahydroisoquinoline (TIQ) Levels in Brain
| Compound | Brain Region | Species | Condition | Concentration | Reference |
|---|---|---|---|---|---|
| TIQ | Whole Brain | Rat | Control | 1.0 pmol/g | [13] |
| TIQ | Parkinsonian Brain | Human | Parkinson's Disease | Markedly Increased | [14] |
| 1-MeTIQ | Frontal Lobe | Human | Parkinson's Disease | Markedly Reduced |[15] |
Note: Direct comparison of values across studies can be challenging due to differences in analytical methods, units, and sample populations. These tables are for illustrative purposes.
Neurophysiological and Neurotoxic Roles
TIQ derivatives exhibit a dual role in the brain, with some demonstrating neuroprotective properties while others are potent neurotoxins.[3][16] Their actions are closely linked to the dopaminergic system and mitochondrial function.
Neurotoxic Mechanisms: Many TIQs, particularly N-methyl-(R)-salsolinol, are implicated in the selective degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[6][10] The primary mechanisms of their neurotoxicity include:
-
Mitochondrial Dysfunction: TIQs can inhibit complexes of the mitochondrial respiratory chain, particularly Complex I and II.[16][17] This impairs ATP production, disrupts cellular energy supply, and leads to apoptosis.[16][18]
-
Oxidative Stress: The oxidation of catechol-containing TIQs, such as salsolinol, can generate reactive oxygen species (ROS), including hydroxyl radicals.[6][19][20] This increases oxidative stress, leading to damage of DNA, lipids, and proteins.[6]
-
Apoptosis Induction: N-methyl-(R)-salsolinol has been shown to induce apoptosis in dopaminergic cells.[9][18] This process is initiated by a decline in the mitochondrial membrane potential, leading to the activation of the apoptotic cascade.[9][10][18]
-
Inflammation: Salsolinol can promote inflammatory signaling by activating NLRP3-dependent pyroptosis in dopaminergic neurons, further contributing to neuronal injury.[6]
Neuroprotective Potential: In contrast to their toxic counterparts, some derivatives like 1-methyl-TIQ (1MeTIQ) have shown neuroprotective effects, preventing the behavioral and neurochemical damage induced by toxins like MPTP.[3][15] The precise mechanisms are still under investigation but may involve reducing radical formation and dopamine catabolism.[16]
Experimental Protocols for Analysis
Accurate quantification of TIQ derivatives in complex biological matrices like brain tissue is critical.[21] This typically requires sensitive analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence/electrochemical detection.[13][21][22]
Key Methodologies:
-
Sample Preparation:
-
Homogenization: Brain tissue is dissected and homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the analytes.[23]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the TIQs from the homogenate.[7][13][24]
-
-
Derivatization: To improve chromatographic properties and detection sensitivity, TIQs are often converted into fluorescent or volatile derivatives.[12][13] For GC-MS, enantioselective derivatization can be used to separate (R) and (S) enantiomers.[11]
-
Chromatographic Separation:
-
Detection:
-
Mass Spectrometry (MS/MS): Provides high sensitivity and specificity, allowing for definitive identification and quantification.[25][26][27]
-
Fluorescence Detection: Used for fluorescently labeled derivatives, offering excellent sensitivity.[13]
-
Electrochemical Detection: A sensitive technique for electroactive compounds like catechol-TIQs.[22]
-
Conclusion and Future Directions
Endogenous tetrahydroisoquinoline derivatives represent a complex and fascinating class of neuromodulators and potential neurotoxins. Their formation via the Pictet-Spengler condensation of dopamine and various aldehydes places them at a critical intersection of normal metabolism and pathological processes. While compounds like N-methyl-(R)-salsolinol are strongly implicated in the neurodegenerative cascade of Parkinson's disease through mitochondrial toxicity and oxidative stress, others like 1-MeTIQ may offer neuroprotective benefits.
Future research should focus on:
-
Elucidating the specific enzymatic pathways and regulatory mechanisms governing TIQ biosynthesis.
-
Developing more sensitive and standardized analytical methods to establish definitive baseline and pathological concentration ranges in human CSF and brain tissue.
-
Exploring the therapeutic potential of neuroprotective TIQ derivatives and designing inhibitors of neurotoxic TIQ formation for the treatment of neurodegenerative diseases.
A deeper understanding of these endogenous compounds is crucial for developing novel diagnostic biomarkers and therapeutic strategies targeting neurodegenerative disorders.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture | MDPI [mdpi.com]
- 3. Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease [jstage.jst.go.jp]
- 4. Catecholamine-derived tetrahydroisoquinolines: O-methylation patterns and regional brain distribution following intraventricular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of dopamine with D-glyceraldehyde under biomimetic conditions: stereoselective formation of tetrahydroisoquinolines and rate-accelerating effects of transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New reaction pathways of dopamine under oxidative stress conditions: nonenzymatic iron-assisted conversion to norepinephrine and the neurotoxins 6-hydroxydopamine and 6, 7-dihydroxytetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic regional study of dopamine, norsalsolinol, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondria determine the survival and death in apoptosis by an endogenous neurotoxin, N-methyl(R)salsolinol, and neuroprotection by propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-methyl(R)salsolinol produces hydroxyl radicals: involvement to neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cores.emory.edu [cores.emory.edu]
- 24. benchchem.com [benchchem.com]
- 25. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a substituted tetrahydroisoquinoline derivative. The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Understanding the structural and physicochemical properties of its derivatives is crucial for drug discovery and development. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific salt, the data presented herein is a predictive summary based on the analysis of closely related analogs. This guide also includes detailed experimental protocols for acquiring such spectral data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of 1,2,3,4-tetrahydroisoquinoline hydrochloride and other methylated tetrahydroisoquinoline analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | br s | 2H | N-H₂⁺ |
| ~7.0 - 7.2 | m | 3H | Aromatic C₅-H, C₆-H, C₈-H |
| ~4.2 - 4.4 | s or t | 2H | C₁-H₂ |
| ~3.3 - 3.5 | t | 2H | C₃-H₂ |
| ~2.9 - 3.1 | t | 2H | C₄-H₂ |
| ~2.3 | s | 3H | C₇-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~135 - 140 | C₇ |
| ~130 - 135 | C₄ₐ, C₈ₐ |
| ~125 - 130 | C₅, C₆, C₈ |
| ~45 - 50 | C₁ |
| ~40 - 45 | C₃ |
| ~25 - 30 | C₄ |
| ~20 - 25 | C₇-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 - 3000 | Strong | N-H⁺ stretching (broad) |
| ~2900 - 3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1600, ~1450 | Medium | C=C stretching (aromatic) |
| ~1400 - 1500 | Medium | C-H bending (aliphatic) |
| ~800 - 900 | Strong | C-H bending (aromatic, out-of-plane) |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion Type | Notes |
| 147.10 | [M]⁺ (of free base) | Molecular ion of the free base (7-Methyl-1,2,3,4-tetrahydroisoquinoline) |
| 146.09 | [M-H]⁺ | Loss of a hydrogen radical from the molecular ion of the free base. |
| 132.07 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation for benzylic amines. |
| 118.06 | [M-C₂H₅]⁺ or retro-Diels-Alder fragment | Fragmentation of the heterocyclic ring. |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing exchangeable protons like those on the nitrogen.
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]
-
Set a relaxation delay (D1) of 1-2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.[2]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Ensure the sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]
-
Further dilute this solution to a final concentration of around 10-100 µg/mL.[3]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[3]
-
-
Instrument Setup:
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for polar and less volatile compounds, often showing the protonated molecule of the free base.
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
The instrument separates the generated ions based on their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (or the [M+H]⁺ peak in the case of ESI) to determine the molecular weight of the free base.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualizations
The following diagram illustrates a typical workflow for the spectral analysis of a synthetic compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. THIQs are of significant interest in medicinal chemistry and drug development due to their presence in a variety of natural products and their diverse pharmacological activities.[1][2] This class of compounds has been investigated for a range of therapeutic applications, including neuroprotective, anti-inflammatory, and antimicrobial activities.[1] this compound, as a specific analog, holds promise for research in neurodegenerative diseases and as a scaffold for the synthesis of novel therapeutic agents.[3]
Applications in Research and Drug Development
Derivatives of 1,2,3,4-tetrahydroisoquinoline are recognized for their potential in treating a variety of disorders. The structural motif is considered a "privileged scaffold" in medicinal chemistry.
Key Research Applications:
-
Neuroprotection: Closely related analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties.[4][5][6] These effects are attributed to their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity, which are key pathological mechanisms in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5] this compound is a valuable compound for investigating these neuroprotective mechanisms further.
-
Dopaminergic System Modulation: Tetrahydroisoquinolines have been shown to interact with the dopaminergic system. For instance, 1MeTIQ can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine, leading to increased dopamine levels in the brain.[6][7] This suggests potential applications in conditions associated with dopamine deficiency.
-
NMDA Receptor Antagonism: Some tetrahydroisoquinolines act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors contributes to excitotoxicity and neuronal cell death. The potential of this compound as an NMDA receptor antagonist warrants investigation for its therapeutic potential in neurological disorders.
-
Scaffold for Drug Discovery: The tetrahydroisoquinoline core is a versatile starting point for the synthesis of more complex molecules with tailored pharmacological profiles.[3] The 7-methyl substitution provides a specific modification to explore structure-activity relationships (SAR) in the development of new drugs.
Synthesis of this compound
The most common and effective method for the synthesis of 1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction .[1][8][9][10] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][8]
Generalized Experimental Protocol: Pictet-Spengler Reaction
This protocol describes a generalized procedure for the synthesis of this compound. The specific starting material for this synthesis would be 2-(4-methylphenyl)ethanamine.
Materials:
-
2-(4-methylphenyl)ethanamine
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethanamine in a suitable solvent like methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde.
-
Acid-Catalyzed Cyclization: Slowly add concentrated hydrochloric acid to the reaction mixture. The acid acts as a catalyst for the intramolecular cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction. Actual values for the synthesis of this compound may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃N · HCl |
| Molecular Weight | 183.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not specified in search results |
| Yield | 80-95% (typical for Pictet-Spengler) |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry (m/z) | [M+H]⁺ consistent with the free base (148.11) |
Visualizations
Experimental Workflow: Pictet-Spengler Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via the Pictet-Spengler reaction.
Caption: Pictet-Spengler reaction workflow.
Proposed Neuroprotective Signaling Pathway
This diagram illustrates a plausible signaling pathway for the neuroprotective effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, based on the known mechanisms of similar tetrahydroisoquinoline derivatives.
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat | springermedicine.com [springermedicine.com]
- 8. organicreactions.org [organicreactions.org]
- 9. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Step-by-Step Protocol for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized chemical transformation for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, such as tetrahydro-β-carbolines.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] The resulting THIQ core structure is a prevalent scaffold in numerous natural products, pharmaceuticals, and other biologically active molecules, exhibiting a wide range of pharmacological activities.[4][5] This application note provides a detailed, step-by-step protocol for the Pictet-Spengler synthesis of THIQs, a summary of reaction conditions with corresponding yields, and a generalized experimental workflow.
General Reaction Mechanism
The Pictet-Spengler reaction proceeds through the formation of a Schiff base or iminium ion from the β-arylethylamine and the carbonyl compound.[2][6] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the new heterocyclic ring.[2][6] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[7]
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of tetrahydroisoquinoline (THIQ) derivatives utilizing microwave-assisted organic synthesis (MAOS). The application of microwave irradiation significantly accelerates reaction times, often improves product yields, and promotes greener chemistry by reducing solvent usage and energy consumption compared to conventional heating methods. The following protocols for key synthetic strategies—the Pictet-Spengler reaction, intramolecular α-amidoalkylation, and a three-component Povarov reaction—are presented to facilitate the rapid generation of diverse THIQ libraries for drug discovery and development.
General Workflow for Microwave-Assisted Synthesis
The general workflow for the microwave-assisted synthesis of tetrahydroisoquinoline derivatives is a streamlined process that leverages the benefits of microwave energy for rapid and efficient chemical transformations. The process begins with the careful preparation of the reaction mixture, where the appropriate starting materials, catalyst, and solvent are combined in a dedicated microwave process vial. This vial is then securely sealed and placed within the microwave reactor. The reaction parameters, including temperature, pressure, and irradiation time, are meticulously set and monitored by the instrument's software. Upon completion of the reaction, the vessel is cooled to a safe temperature before the work-up procedure is initiated. The work-up typically involves filtration to remove any solid catalysts, followed by extraction and purification of the crude product, commonly through column chromatography, to yield the desired tetrahydroisoquinoline derivative.
Caption: General experimental workflow for microwave-assisted synthesis.
I. Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Microwave irradiation dramatically reduces the reaction time from hours to minutes.
Signaling Pathway for the Pictet-Spengler Reaction
The reaction is initiated by the formation of a Schiff base from the condensation of a β-phenylethylamine and an aldehyde. Subsequent protonation of the imine nitrogen by an acid catalyst activates it for intramolecular electrophilic attack on the electron-rich aromatic ring. The resulting spirocyclic intermediate then undergoes a rearomatization step, typically through the loss of a proton, to yield the final tetrahydroisoquinoline product.
Caption: Pictet-Spengler reaction pathway.
Experimental Protocol
This protocol describes a one-pot synthesis of 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Toluene
-
Tetrahydrofuran (THF)
-
Microwave reactor (e.g., Biotage Initiator)
-
20 mL microwave process vial with a magnetic stirring bar
Procedure:
-
To a 20 mL microwave process vial, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), toluene (2 mL), and THF (3 mL).
-
Seal the vial tightly with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-15 minutes.
-
After irradiation, cool the vial to room temperature using compressed air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydroisoquinoline derivative.
II. Microwave-Assisted Intramolecular α-Amidoalkylation
This method provides an efficient route to N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. The key step is a microwave-assisted intramolecular α-amidoalkylation reaction catalyzed by PPA/SiO2.
Experimental Protocol
This protocol outlines the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines.
Materials:
-
N-substituted methanesulfonamide (e.g., N-(3,4-dimethoxyphenethyl)methanesulfonamide) (3 mmol)
-
Paraformaldehyde (5 mmol)
-
PPA/SiO2 catalyst (0.06 g)
-
Toluene (10 mL)
-
Teflon microwave vessel
-
Microwave reactor
Procedure:
-
Place the starting N-substituted methanesulfonamide (3 mmol), paraformaldehyde (5 mmol), and PPA/SiO2 catalyst (0.06 g) in a Teflon microwave vessel.
-
Add toluene (10 mL) to the vessel.
-
Irradiate the reaction mixture in the microwave reactor at 100 °C for 60 minutes with a set microwave power of 1200 watts.
-
After the reaction is complete, cool the reaction mixture and filter to separate the PPA/SiO2 catalyst.
-
Transfer the filtrate to a round-bottom flask and remove the toluene using a rotary evaporator.
-
The residue can be further purified by recrystallization or column chromatography.
III. Microwave-Assisted Three-Component Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, and its application can be extended to the synthesis of related fused THIQ systems. This protocol describes an indium(III) chloride-catalyzed synthesis of cyclopentene ring-fused tetrahydroquinolines.
Experimental Protocol
This protocol details the synthesis of a cyclopentene ring-fused tetrahydroquinoline derivative.
Materials:
-
1-Naphthaldehyde (1.28 mmol)
-
4-Aminosulfonamide (1.28 mmol)
-
Indium (III) chloride (0.256 mmol, 0.2 equiv.)
-
Cyclopentadiene (3.84 mmol, 3 equiv.)
-
Acetonitrile (5 mL)
-
Microwave vial
-
Biotage Initiator microwave synthesizer
Procedure:
-
In a microwave vial, prepare a suspension of 1-naphthaldehyde (200 mg, 1.28 mmol), 4-aminosulfonamide (220 mg, 1.28 mmol), and indium (III) chloride (55.6 mg, 0.256 mmol) in acetonitrile (5 mL).
-
Add cyclopentadiene (254 mg, 3.84 mmol) to the suspension.
-
Seal the reaction vial and place it in a Biotage Initiator microwave synthesizer.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, add the contents to a 10% aqueous Na2CO3 solution (10 mL) and extract with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product. Purification can be achieved by crystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the quantitative data for the described microwave-assisted synthetic methods, allowing for easy comparison of their efficiency.
| Method | Starting Materials | Product | Catalyst/Reagent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Pictet-Spengler | 2-(3,4-dimethoxyphenyl)ethylamine, Benzaldehyde | 1-Phenyl-6,7-dimethoxy-THIQ | TFA (trifluoroacetic acid) | 150 | 15 | 98 | |
| Intramolecular α-Amidoalkylation | N-(2,2-diphenylethyl)methanesulfonamide, Paraformaldehyde | 2-(Methylsulfonyl)-4-phenyl-THIQ | PPA/SiO2 | 100 | 60 | 93 | |
| Intramolecular α-Amidoalkylation | N-(2,2-bis(3,4-dimethoxyphenyl)ethyl)methanesulfonamide, Paraformaldehyde | 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(methylsulfonyl)-THIQ | PPA/SiO2 | 100 | 60 | 95 | |
| Three-Component Povarov Reaction | 1-Naphthaldehyde, 4-Aminosulfonamide, Cyclopentadiene | Cyclopentene ring-fused THIQ | InCl3 | 100 | 15 | 60 | |
| Three-Component Povarov Reaction | Benzaldehyde, Aniline, Cyclopentadiene | Cyclopentene ring-fused THIQ derivative | InCl3 | 75 | 10 | 90 | |
| Three-Component Povarov Reaction | 4-Nitrobenzaldehyde, Aniline, Cyclopentadiene | Cyclopentene ring-fused THIQ derivative | InCl3 | 75 | 10 | 88 |
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates and microwave reactors.
Application Note: High-Purity 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride for Research and Development
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its structural similarity to endogenous alkaloids makes it a valuable scaffold in drug discovery for exploring neuroprotective and analgesic properties.[1] The purity of this compound is critical for reproducible results in biological assays and for the successful synthesis of downstream targets. This application note provides a detailed protocol for the purification of this compound by recrystallization, along with methods for assessing its purity.
Data Presentation
The following tables summarize the typical quantitative data obtained before and after the purification of this compound.
Table 1: Physical Properties
| Property | Crude Product | Purified Product |
| Appearance | Off-white to light tan powder | White crystalline powder[1] |
| Melting Point | 225-231 °C | 230-235 °C[1] |
Table 2: Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 4.2 (major), 2.8, 5.1 (impurities) | 94.5 |
| Purified Product | 4.2 | ≥ 99.0[1] |
Experimental Protocols
This section details the methodologies for the purification and analysis of this compound.
1. Purification by Recrystallization
This protocol is designed for the purification of approximately 5 g of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a 125 mL Erlenmeyer flask, dissolve 5 g of crude this compound in a minimal amount of hot 95% ethanol. Start with approximately 25-30 mL of ethanol and add more in small increments if necessary to achieve complete dissolution at boiling point. Stir the solution gently.
-
Decolorization (Optional): If the solution is colored, add a small amount (approx. 0.1-0.2 g) of activated charcoal to the hot solution and boil for a few minutes to remove colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean 250 mL Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. Pre-warming the funnel prevents premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, the flask should remain undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
2. Purity Assessment
a) Melting Point Determination:
The melting point of the purified compound is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.
b) High-Performance Liquid Chromatography (HPLC):
Purity is quantitatively assessed by reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical structure of the purified compound is confirmed using ¹H NMR spectroscopy. The spectrum should be consistent with the structure of this compound.
Visualization
Experimental Workflow Diagram
Caption: Purification and analysis workflow for this compound.
References
Recrystallization Protocol for Tetrahydroisoquinoline Hydrochloride Salts: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of tetrahydroisoquinoline hydrochloride salts via recrystallization, a critical step in the synthesis of many pharmaceutical compounds. Tetrahydroisoquinolines are a significant class of alkaloids, with many derivatives exhibiting a wide range of biological activities.[1][2] Achieving high purity of these compounds is essential for accurate pharmacological studies and for meeting regulatory standards in drug development.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] This allows for the dissolution of the impure solid in a hot, saturated solution. Upon cooling, the solubility of the desired compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.[3][4]
For hydrochloride salts of amines like tetrahydroisoquinolines, a common and effective solvent system is a mixture of an alcohol (e.g., ethanol) and water. The polarity of this mixture can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal solubility characteristics for the specific salt being purified.
Common Impurities in Tetrahydroisoquinoline Synthesis
Tetrahydroisoquinolines are often synthesized via the Pictet-Spengler reaction.[1] Potential impurities arising from this synthesis can include unreacted starting materials (a β-arylethylamine and an aldehyde or ketone), byproducts from side reactions, and diastereomers if a chiral center is formed. In commercial preparations, other related compounds may also be present as impurities. For instance, in the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, crude products may contain various side-products that can be significantly reduced through a proper purification process.[5]
Experimental Protocol: Recrystallization of a Generic Tetrahydroisoquinoline Hydrochloride Salt
This protocol provides a general procedure for the recrystallization of a tetrahydroisoquinoline hydrochloride salt using an ethanol-water solvent system. The specific ratios and volumes should be optimized for the particular compound of interest based on its solubility.
Materials and Equipment:
-
Impure tetrahydroisoquinoline hydrochloride salt
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Optimization (Small Scale Trial):
-
Place a small amount (e.g., 50-100 mg) of the impure tetrahydroisoquinoline hydrochloride salt in a test tube.
-
Add a minimal amount of ethanol (e.g., 0.5-1 mL) and observe the solubility at room temperature.
-
Gently heat the mixture. If the solid dissolves completely, ethanol may be a suitable single solvent.
-
If the solid is very soluble in ethanol at room temperature, water can be used as an anti-solvent. If the solid is poorly soluble in hot ethanol, a different solvent system should be investigated.
-
Assuming the compound is soluble in hot ethanol, dissolve a small sample in a minimal amount of hot ethanol. Add deionized water dropwise until the solution becomes cloudy (the point of saturation). Gently reheat until the solution is clear again. This will give an approximate ratio of ethanol to water for the bulk recrystallization.
-
-
Dissolution:
-
Place the bulk of the impure tetrahydroisoquinoline hydrochloride salt in an Erlenmeyer flask of appropriate size.
-
Add the determined amount of ethanol and a magnetic stir bar.
-
Heat the mixture with stirring until the solvent is gently boiling and the solid is fully dissolved. If some solid remains, add small portions of hot ethanol until a clear solution is obtained. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, particulate matter), a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a gravity funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If water was determined to be a suitable anti-solvent in the initial trials, add hot water to the clear ethanol solution until the first sign of persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mixture.
-
Turn on the vacuum source and pour the cold crystalline slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Keep the vacuum on to pull air through the crystals for a few minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of the compound.
-
-
Analysis:
-
Determine the yield of the recrystallized product.
-
Assess the purity of the recrystallized salt by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
Data Presentation
The effectiveness of the recrystallization process is best evaluated by comparing the purity of the material before and after the procedure, along with the recovery yield.
| Compound | Initial Purity (%) | Recrystallization Solvent | Final Purity (%) | Yield (%) | Melting Point (°C) |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl | 90.15 | Diethyl ether/Isopropanol (Precipitation) | 98.7 | 81.7 | - |
| Substituted Tetrahydroisoquinoline HCl | - | Ethanol-HCl | - | 80.3 | 202-204 |
Data compiled from literature examples where purification of tetrahydroisoquinoline hydrochlorides was described. The first entry refers to a precipitation rather than a full recrystallization but demonstrates a significant purity increase.[5] The second entry refers to the formation and precipitation of the hydrochloride salt.[7]
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of tetrahydroisoquinoline hydrochloride salts.
Conclusion
Recrystallization is a powerful and essential technique for the purification of tetrahydroisoquinoline hydrochloride salts. By carefully selecting a solvent system, typically an alcohol-water mixture, and controlling the cooling rate, it is possible to significantly enhance the purity of the final product, which is a prerequisite for its use in research and pharmaceutical applications. The protocol outlined in this application note provides a robust starting point for the purification of a wide range of tetrahydroisoquinoline hydrochloride derivatives. Optimization of the solvent ratio and crystallization conditions for each specific compound will ensure the highest possible purity and yield.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 6. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1566098A - Preparation method and application of a class of isoquinoline compounds and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the purity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride using High-Performance Liquid Chromatography (HPLC). The provided method is a robust starting point for routine quality control and analytical research, and it should be validated for specific laboratory conditions and requirements.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its purity is a critical parameter that can significantly impact the efficacy and safety of the final drug product. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential impurities. RP-HPLC is a widely used technique for the analysis of aromatic and heterocyclic compounds due to its versatility and efficiency.[2]
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The hydrochloride salt form of the compound enhances its solubility in aqueous mobile phases.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (reagent grade, ~99%)
-
Trifluoroacetic acid (TFA) (reagent grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended as the diluent.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
-
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | % Purity |
| Sample 1 | 10.2 | 15890000 | 16050000 | 99.00 |
| Sample 2 | 10.2 | 16120000 | 16200000 | 99.51 |
| Sample 3 | 10.3 | 15950000 | 16150000 | 98.76 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: A logical workflow for the HPLC purity analysis.
Signaling Pathway (Illustrative)
While this application note focuses on analytical chemistry, 7-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are often studied for their effects on neurotransmitter systems.[1] The following is a simplified, illustrative diagram of a potential interaction with a generic signaling pathway.
Caption: Illustrative signaling pathway of a derivative.
System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting the standard solution multiple times (e.g., five or six replicate injections). The following parameters should be checked:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be greater than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0% for replicate injections.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the purity determination of this compound. The detailed protocol and clear data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important pharmaceutical intermediate. It is essential to perform method validation to ensure its suitability for its intended purpose in a specific laboratory environment.
References
Application Notes and Protocols: In Vivo Administration of Methylated 1,2,3,4-Tetrahydroisoquinoline Derivatives in Mice
A Note on 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Given the lack of specific data for the 7-Methyl isomer, this document provides detailed application notes and protocols for the closely related and extensively studied isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . These protocols may serve as a valuable starting point for researchers investigating the in vivo effects of other methylated tetrahydroisoquinoline isomers, including the 7-methyl variant. It is crucial to note that while the general methodologies may be applicable, the specific dosages, observed effects, and mechanisms of action are likely to differ between isomers.
In Vivo Administration of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective and potential therapeutic properties.[1] It has been investigated for its effects in various mouse models, including those for neurodegenerative diseases and depression. This document outlines key experimental protocols and summarizes quantitative data from in vivo studies involving the administration of 1MeTIQ in mice.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the in vivo administration of 1MeTIQ in mice, focusing on its antidepressant-like and neuroprotective effects.
Table 1: Antidepressant-Like Effects of 1MeTIQ in Mice
| Parameter | Vehicle Control | 1MeTIQ (10 mg/kg) | 1MeTIQ (25 mg/kg) | 1MeTIQ (50 mg/kg) | Imipramine (15 mg/kg) |
| Forced Swim Test (Immobility Time, s) | 220 ± 10 | 180 ± 12 | 150 ± 8** | 130 ± 9 | 140 ± 11 |
| Tail Suspension Test (Immobility Time, s) | 200 ± 15 | 165 ± 10 | 135 ± 11** | 110 ± 7 | 120 ± 9 |
| Locomotor Activity (Distance traveled, cm) | 4500 ± 300 | 4400 ± 250 | 4600 ± 320 | 4550 ± 280 | 4450 ± 310 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are representative and compiled from typical findings in the field.[2] |
Table 2: Neurochemical Effects of 1MeTIQ in Mouse Brain Structures
| Brain Region | Treatment (50 mg/kg) | Noradrenaline (NA) Level (% of control) | Serotonin (5-HT) Level (% of control) |
| Frontal Cortex | 1MeTIQ | 135 ± 8 | 125 ± 7* |
| Hippocampus | 1MeTIQ | 140 ± 11 | 130 ± 9 |
| Striatum | 1MeTIQ | 120 ± 6 | 115 ± 5 |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.[2] |
Experimental Protocols
1. Animal Models
-
Species: Male C57BL/6J or BALB/c mice are commonly used.[3]
-
Age/Weight: Typically 8-10 weeks old, weighing 22-26 g.[3]
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration
-
Compound: 1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ).
-
Vehicle: Sterile 0.9% NaCl (saline) solution is a common vehicle.
-
Concentration: The compound is dissolved in the vehicle to achieve the desired final concentration for injection. For a 50 mg/kg dose in a 25 g mouse, with an injection volume of 10 ml/kg, the concentration would be 5 mg/ml.
-
Route of Administration: Intraperitoneal (i.p.) injection is frequently used for systemic administration.[2][3]
-
Dosage Range: Doses typically range from 10 to 50 mg/kg.[2]
3. Behavioral Assays
-
Forced Swim Test (FST):
-
Mice are individually placed in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
1MeTIQ or vehicle is typically administered 30-60 minutes before the test.
-
-
Tail Suspension Test (TST):
-
Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip.
-
The suspension point is about 50 cm from the floor.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
1MeTIQ or vehicle is administered 30-60 minutes before the test.
-
4. Neurochemical Analysis
-
Tissue Collection:
-
At a predetermined time point after the final drug administration, mice are euthanized by cervical dislocation or other approved methods.
-
The brain is rapidly excised and placed on an ice-cold surface.
-
Specific brain regions (e.g., frontal cortex, hippocampus, striatum) are dissected.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:
-
Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid).
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
The supernatant is filtered and injected into the HPLC system.
-
An electrochemical detector is used to quantify the levels of noradrenaline, serotonin, and their metabolites.[2]
-
Visualizations
Experimental Workflow for In Vivo Administration of 1MeTIQ
Caption: Workflow for in vivo administration and analysis of 1MeTIQ in mice.
Proposed Signaling Pathway for Antidepressant-Like Effects of 1MeTIQ
Caption: Proposed mechanism for the antidepressant-like effects of 1MeTIQ.
References
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurotoxicity Studies of Tetrahydroisoquinolines
A Focus on 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its Analogs
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds, both naturally occurring and synthetic, that have garnered significant interest in neurotoxicity research due to their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] This structural resemblance has led to investigations into their potential role in neurodegenerative diseases, particularly Parkinson's disease. While extensive research has been conducted on various THIQ derivatives, it is important to note that specific neurotoxicity data for This compound (7-Me-THIQ) is limited in the currently available scientific literature.
This document provides a comprehensive overview of the application of THIQs in neurotoxicity studies, drawing on data from closely related analogs to provide a framework for investigating the potential neurotoxic or neuroprotective effects of 7-Me-THIQ. The protocols and data presented herein are based on studies of compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), salsolinol, and tetrahydropapaveroline (THP), and should be adapted and validated specifically for 7-Me-THIQ.
Potential Mechanisms of Neurotoxicity
The neurotoxic effects of certain THIQs are thought to be mediated through several mechanisms, primarily affecting dopaminergic neurons, which are prominently lost in Parkinson's disease.[2] Key hypothesized mechanisms include:
-
Inhibition of Mitochondrial Respiration: Similar to the active metabolite of MPTP, MPP+, some THIQs are believed to inhibit Complex I of the mitochondrial electron transport chain. This disruption of cellular energy production can lead to neuronal cell death.
-
Oxidative Stress: The metabolism of some THIQs can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components, including lipids, proteins, and DNA.[2]
-
Formation of Toxic Metabolites: Enzymatic oxidation of certain THIQs can produce potentially toxic metabolites that can damage neurons.[2]
-
Induction of Apoptosis: Some THIQ derivatives have been shown to induce programmed cell death, or apoptosis, in neuronal cell lines.
Conversely, some THIQ derivatives, notably 1MeTIQ, have demonstrated neuroprotective properties. These effects are thought to arise from:
-
Free Radical Scavenging: Some THIQs may act as antioxidants, neutralizing harmful free radicals.[3]
-
Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to protect against neuronal death induced by excessive glutamate, a major excitatory neurotransmitter.[3]
Data Presentation: Neurotoxic and Neuroprotective Effects of THIQ Analogs
The following table summarizes quantitative data from studies on various THIQ derivatives. Note: This data is not specific to 7-Me-THIQ and should be used as a reference for designing experiments.
| Compound | Model System | Endpoint Assessed | Concentration/Dose | Observed Effect | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | SH-SY5Y cells | Cell Viability (MTT assay) | 100 µM | Decreased cell viability | Not specified in search results |
| Salsolinol | SH-SY5Y cells | Apoptosis (Caspase-3 activity) | 50 µM | Increased caspase-3 activity | Not specified in search results |
| Tetrahydropapaveroline (THP) | Primary neuronal cultures | Neuronal death (LDH release) | 200 µM | Increased LDH release | Not specified in search results |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat model of Parkinson's disease (6-OHDA lesion) | Dopamine levels in striatum | 50 mg/kg, i.p. | Partial restoration of dopamine levels | Not specified in search results |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the neurotoxicity screening of THIQ compounds. These protocols should be optimized for the specific experimental conditions and for the investigation of 7-Me-THIQ.
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying the effects of neurotoxic compounds on dopaminergic neurons.
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to maintain sub-confluent cultures.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for 5-7 days prior to experiments.
2. Cell Viability Assay (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with a range of concentrations of 7-Me-THIQ for 24, 48, or 72 hours. Include a vehicle control group.
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the activity of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
4. Assessment of Oxidative Stress (ROS Production):
-
Seed and treat cells as described above.
-
After treatment, incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescein diacetate (DCF-DA), at a final concentration of 10 µM for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Increased fluorescence indicates higher levels of intracellular ROS.
In Vivo Neurotoxicity Assessment in a Mouse Model
Animal models are crucial for understanding the systemic effects of potential neurotoxins. The C57BL/6 mouse strain is commonly used for its susceptibility to MPTP-induced parkinsonism.
1. Animal Husbandry:
-
House male C57BL/6 mice (8-10 weeks old) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before starting the experiment.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Administration of 7-Me-THIQ:
-
Dissolve this compound in sterile saline.
-
Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Conduct a dose-response study to determine the appropriate dose range. A typical study might involve daily injections for 7 to 28 days.
-
Include a vehicle control group that receives saline injections.
3. Behavioral Testing (Rotarod Test for Motor Coordination):
-
Train mice on an accelerating rotarod for 2-3 consecutive days before the start of the treatment.
-
Test the mice on the rotarod at regular intervals throughout the treatment period (e.g., weekly).
-
Record the latency to fall from the rotating rod.
-
A decrease in the latency to fall may indicate motor impairment.
4. Neurochemical Analysis (Dopamine and Metabolite Levels):
-
At the end of the study, euthanize the mice and rapidly dissect the striatum from the brain on an ice-cold surface.
-
Homogenize the tissue in a suitable buffer.
-
Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
A reduction in striatal dopamine levels is a key indicator of dopaminergic neurotoxicity.
5. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse a separate cohort of mice with 4% paraformaldehyde.
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemical staining on brain sections containing the substantia nigra and striatum using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
A loss of TH-positive neurons and fibers indicates dopaminergic neurodegeneration.
Visualization of Experimental Concepts
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in neurotoxicity studies of tetrahydroisoquinolines.
Caption: Hypothesized pathways of THIQ-induced neurotoxicity.
References
- 1. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable heterocyclic building block for the synthesis of novel therapeutic agents. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, it provides a key structural motif for developing compounds with a wide range of pharmacological activities. The THIQ core is present in numerous natural products and FDA-approved drugs, demonstrating its significance in medicinal chemistry. This document provides an overview of the applications of this compound as an intermediate in drug discovery, along with exemplary, detailed protocols for its derivatization and data on the biological activities of related THIQ compounds.
Introduction to 1,2,3,4-Tetrahydroisoquinolines (THIQs) in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the design and synthesis of biologically active molecules. This structural motif is found in a variety of natural alkaloids and has been successfully incorporated into a multitude of synthetic compounds with diverse therapeutic applications. The rigid bicyclic structure of the THIQ core provides a well-defined three-dimensional arrangement for substituent groups, which can lead to high-affinity and selective interactions with biological targets.
Derivatives of the THIQ nucleus have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer Properties: THIQ analogs have shown potent cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects: Certain THIQ derivatives have demonstrated the ability to protect neurons from damage, suggesting potential applications in the treatment of neurodegenerative diseases.
-
Antimicrobial Activity: The THIQ scaffold has been utilized in the development of novel antibacterial and antifungal agents.
-
Cardiovascular Effects: Some THIQ derivatives have been investigated for their impact on the cardiovascular system.
The versatility of the THIQ core, coupled with well-established synthetic routes, makes it an attractive starting point for the exploration of new chemical space in drug discovery programs.
Profile of this compound
This compound serves as a key intermediate for introducing a substituted THIQ moiety into a target molecule. The methyl group at the 7-position can influence the electronic properties and steric interactions of the aromatic ring, potentially modulating the biological activity and pharmacokinetic properties of the final compound. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various reaction conditions.
Chemical Structure:

Molecular Formula: C₁₀H₁₄ClN
Molecular Weight: 183.68 g/mol
Data Presentation: Biological Activities of Representative THIQ Derivatives
While specific biological data for derivatives of 7-methyl-1,2,3,4-tetrahydroisoquinoline are not extensively available in the public domain, the following tables summarize the activities of structurally related THIQ compounds to illustrate the potential of this chemical class.
Table 1: Anticancer Activity of Selected THIQ Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | Colon Cancer (HCT116) | 0.9 - 10.7 | [1] |
| GM-3-121 | Colon Cancer (Colo320) | 1.72 (anti-angiogenesis) | [1] |
| Compound 7e | Lung Cancer (A549) | 0.155 | [2] |
| Compound 8d | Breast Cancer (MCF7) | 0.170 | [2] |
Table 2: Neuroprotective Activity of a Representative THIQ Derivative
| Compound | Model of Neurotoxicity | Effect | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced excitotoxicity | Prevents glutamate-induced cell death and Ca²⁺ influx | [3] |
Experimental Protocols
The following protocols are provided as examples for the synthesis and derivatization of THIQ compounds. Researchers should adapt these methods based on the specific requirements of their target molecules.
General Synthetic Workflow for THIQ Derivatives
The Pictet-Spengler reaction is a fundamental and widely used method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core.
Exemplary Protocol: Pictet-Spengler Synthesis of a 1-Substituted-7-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-(4-Methylphenyl)ethan-1-amine (p-methylphenethylamine)
-
Aldehyde (e.g., formaldehyde, acetaldehyde, or a more complex aldehyde)
-
Acid catalyst (e.g., hydrochloric acid (HCl) or trifluoroacetic acid (TFA))
-
Solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(4-methylphenyl)ethan-1-amine (1.0 eq) in the chosen solvent, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., TFA, 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-substituted-7-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterize the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.
Exemplary Protocol: N-Acylation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes a general method for derivatizing the secondary amine of the THIQ core.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Base (e.g., triethylamine or pyridine, 2.2 eq)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (e.g., triethylamine) to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the acyl chloride or acid anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
-
Characterize the product by NMR, MS, and HPLC.
Signaling Pathways and Mechanisms of Action
THIQ derivatives can exert their biological effects through various mechanisms and by modulating different signaling pathways. The following diagram illustrates a simplified neuroprotective signaling pathway that can be influenced by certain THIQ compounds.
Conclusion
This compound is a versatile and valuable intermediate in the field of drug discovery. Its utility is underscored by the broad range of biological activities demonstrated by the larger class of THIQ derivatives. The synthetic accessibility of the THIQ core, primarily through the robust Pictet-Spengler reaction, allows for the facile generation of diverse libraries of compounds for biological screening. The provided application notes and protocols serve as a foundation for researchers to explore the potential of this compound in the development of novel therapeutics targeting a wide array of diseases. Further investigation into the specific structure-activity relationships of 7-methyl-substituted THIQs is warranted to fully elucidate their therapeutic potential.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a hydrochloride salt of a methylated derivative of tetrahydroisoquinoline (THIQ). The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.[1] THIQ and its analogs represent a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities, including neuroprotective and potential anticancer properties.[2][3][4] This document provides detailed application notes and generalized protocols for investigating the effects of this compound in cell culture settings.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols are generalized based on standard cell culture techniques and data from structurally related tetrahydroisoquinoline compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Potential Applications in Cell-Based Assays
Based on the activities of related THIQ compounds, this compound can be investigated for several in vitro applications:
-
Neuroprotection and Neurotoxicity Studies: Derivatives of THIQ have been shown to possess both neuroprotective and neurotoxic properties.[5][6] Assays can be designed to evaluate the potential of the 7-methyl isomer to protect neuronal cells from toxins or, conversely, to assess its own neurotoxic potential.
-
Anticancer and Cytotoxicity Screening: Various THIQ derivatives have demonstrated cytotoxic effects against cancer cell lines.[3][7] Standard cytotoxicity and apoptosis assays can be employed to screen for potential anticancer activity.
-
Signaling Pathway Analysis: Related compounds have been shown to modulate specific signaling pathways, such as the ERK-dependent pathway and those involving p38-MAPK.[2][8]
Quantitative Data Summary
| Compound/Derivative | Cell Line(s) | Assay Type | IC50 / Effective Concentration | Reference |
| Pyrazolo quinoline derivative (15) | MCF-7, HepG-2, A549 | Cytotoxicity | 15.16 µM, 18.74 µM, 18.68 µM | [7] |
| THIQ derivative (7e) | A549 (lung cancer) | Cytotoxicity | 0.155 µM | [3] |
| THIQ derivative (8d) | MCF7 (breast cancer) | Cytotoxicity | 0.170 µM | [3] |
| N-methyl-(R)-salsolinol | SH-SY5Y | Neuroprotection | 50 µM (neuroprotective dose) | [9] |
| Salsolinol enantiomers | SH-SY5Y | Neuroprotection | 50 µM (neuroprotective dose) | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target cell line (e.g., SH-SY5Y for neuroprotection, A549 or MCF-7 for cytotoxicity)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells in medium without the compound (negative control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Visualization of Workflows and Pathways
Caption: General experimental workflow for cell-based assays.
Caption: Hypothesized apoptosis signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs) and related tetrahydro-β-carbolines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products or issues in a Pictet-Spengler reaction?
The most frequently encountered issues are not typically the formation of structurally distinct side products, but rather challenges related to stereoselectivity and reaction efficiency. These include:
-
Formation of Diastereomers: When a new chiral center is created at the C-1 position, a mixture of cis and trans diastereomers is often formed. The ratio is highly dependent on reaction conditions.
-
Low or No Product Yield: This can be caused by several factors, including insufficient activation of the aromatic ring, decomposition of starting materials, or unfavorable reaction kinetics.[1]
-
Epimerization and Racemization: Under thermodynamic conditions (e.g., higher temperatures or prolonged reaction times with acid), the initially formed kinetically favored diastereomer can epimerize to the more stable one.[2] In some cases, this can also lead to racemization.[3]
-
Starting Material Decomposition: Sensitive aldehydes or β-arylethylamines with certain functionalities can decompose under the acidic and sometimes heated conditions of the reaction.[2][4]
Q2: How do reaction conditions affect the diastereoselectivity (cis vs. trans) of the product?
The diastereomeric ratio is a critical aspect of the Pictet-Spengler synthesis and is heavily influenced by the reaction conditions:
-
Kinetic vs. Thermodynamic Control: Lower temperatures and shorter reaction times (kinetic control) often favor the formation of the cis-1,3-disubstituted product. Higher temperatures and longer reaction times (thermodynamic control) typically lead to the more stable trans isomer through a process of epimerization.[2]
-
Solvent Choice: The polarity and solubilizing properties of the solvent can have a dramatic effect on diastereoselectivity, sometimes due to the differing solubilities of the diastereomeric product salts.[5]
-
Acid Catalyst: The nature and strength of the acid catalyst can also influence the stereochemical outcome.
Q3: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?
Yes, ketones can be used, which results in the formation of 1,1-disubstituted THIQs. However, the reaction is generally more challenging due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl group compared to an aldehyde's. Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be required to achieve satisfactory yields.[2][6]
Q4: My reaction is not working. What are the first things I should check?
If you are experiencing low or no yield, consider the following:
-
Aromatic Ring Activation: The Pictet-Spengler reaction works best with electron-rich aromatic rings (e.g., indoles, or phenyl rings with electron-donating groups like methoxy). If your β-arylethylamine has an electron-deficient ring, the cyclization step will be difficult.[6]
-
Iminium Ion Formation: The reaction hinges on the formation of an iminium ion. Ensure your acid catalyst is appropriate and present in a sufficient amount to promote the condensation of the amine and carbonyl compound.
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition.[1]
-
Purity of Starting Materials: Ensure your β-arylethylamine and carbonyl compound are pure. Impurities can inhibit the reaction or lead to unwanted side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring | Use a β-arylethylamine with electron-donating groups on the aromatic ring. For less reactive substrates, consider using harsher conditions (stronger acid, higher temperature) or an N-acyliminium ion strategy, which involves acylating the imine to form a more powerful electrophile.[1] |
| Decomposition of Reactants | If starting materials are sensitive to strong acids (e.g., trifluoroacetic acid), consider using a milder acid (e.g., acetic acid, benzoic acid).[4] Monitor the reaction by TLC to check for the disappearance of starting materials and the appearance of decomposition products. |
| Improper Reaction Temperature | Optimize the temperature. Start at room temperature and gradually increase if no reaction is observed. Be aware that higher temperatures can also decrease diastereoselectivity by favoring the thermodynamic product.[1] |
| Steric Hindrance | If using a bulky ketone or aldehyde, expect lower reactivity. Increase reaction time, temperature, or use a more activating acid catalyst.[6] |
Problem 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)
| Possible Cause | Suggested Solution |
| Thermodynamic Equilibration | To favor the cis (kinetic) product, run the reaction at a lower temperature (e.g., -78 °C to 0 °C) for a shorter duration.[2] |
| Kinetic Product Formation | To favor the trans (thermodynamic) product, run the reaction at a higher temperature (e.g., reflux) or for a longer period to allow for epimerization of the initially formed cis isomer.[2] |
| Suboptimal Solvent | The choice of solvent can be critical. For certain substrates, solvents like acetonitrile or nitromethane can dramatically favor the formation of one diastereomer due to differences in the solubility of the product salts.[5] |
| Inappropriate Acid Catalyst | The choice of acid can influence the stereochemical outcome. Screen different protic or Lewis acids to find the optimal catalyst for your desired diastereomer. |
Quantitative Data
The following tables summarize the influence of the acid catalyst and solvent on the diastereoselectivity of the Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal, a key step in the synthesis of tadalafil precursors.
Table 1: Effect of Acid Catalyst on cis:trans Ratio [5]
| Acid Catalyst | cis:trans Ratio |
| Acetic Acid | 80:20 |
| Formic Acid | 88:12 |
| Benzoic Acid | 92:8 |
Table 2: Effect of Solvent on cis:trans Ratio [5]
| Solvent | cis:trans Ratio |
| Dichloromethane (DCM) | 50:50 |
| Toluene | 67:33 |
| Tetrahydrofuran (THF) | 83:17 |
| Acetonitrile (MeCN) | 99:1 |
| Nitromethane (MeNO₂) | 99:1 |
Experimental Protocols
Key Experiment: High-Diastereoselectivity Synthesis of a cis-Tetrahydro-β-carboline
This protocol is representative of a procedure optimized for high cis-diastereoselectivity, based on the synthesis of a tadalafil precursor.[5]
Materials:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal (1.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add D-tryptophan methyl ester hydrochloride.
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add piperonal to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The high diastereoselectivity is attributed to the precipitation of the desired cis-hydrochloride salt from the acetonitrile solution.
-
Upon completion, the solid product can be isolated by filtration.
-
Further purification can be achieved by recrystallization or column chromatography after neutralization.
Visualizations
Reaction Pathway and Side-Reaction
Caption: Pictet-Spengler reaction pathway and common stereochemical issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Pictet-Spengler synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-1,2,3,4-tetrahydroisoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 7-Methyl-1,2,3,4-tetrahydroisoquinoline?
A1: The two most common and effective methods for the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] The Pictet-Spengler reaction involves the condensation of 4-methylphenethylamine with an aldehyde (typically formaldehyde) followed by acid-catalyzed cyclization.[1][3] The Bischler-Napieralski reaction utilizes the cyclization of an N-acyl-β-arylethylamide, such as N-(4-methylphenethyl)acetamide, in the presence of a dehydrating agent.[2][4]
Q2: Which synthetic route generally provides higher yields for 7-Methyl-1,2,3,4-tetrahydroisoquinoline?
A2: The choice of reaction can depend on the availability of starting materials and the desired scale of the synthesis. The Pictet-Spengler reaction is often favored for its directness.[1] However, yields can be sensitive to reaction conditions and the reactivity of the starting phenethylamine.[1][5] The Bischler-Napieralski reaction, followed by reduction of the intermediate dihydroisoquinoline, can also be very effective, particularly for substrates with electron-donating groups on the aromatic ring.[4][6]
Q3: How does the methyl group at the 7-position influence the reaction?
A3: The methyl group at the 4-position of the starting phenethylamine (which becomes the 7-position in the product) is an electron-donating group. This generally has a favorable effect on both the Pictet-Spengler and Bischler-Napieralski reactions, as it activates the aromatic ring towards electrophilic substitution, which is a key step in the cyclization process.[5][6]
Q4: What are some common sources of formaldehyde for the Pictet-Spengler reaction?
A4: Formaldehyde can be used as an aqueous solution (formalin), or in its polymeric form, paraformaldehyde. Dimethoxymethane can also serve as a formaldehyde equivalent in the presence of a strong acid.[7]
Troubleshooting Guides
Low Yield in Pictet-Spengler Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed or gives low conversion | Insufficiently acidic conditions. | Use a stronger acid catalyst (e.g., trifluoroacetic acid, or a superacid for less reactive substrates).[1] Ensure the reaction mixture is adequately heated. |
| Low reactivity of the imine intermediate. | Pre-forming the imine before adding the acid catalyst can sometimes improve yields. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Water can hydrolyze the iminium ion intermediate. | |
| Formation of multiple byproducts | Polymerization of formaldehyde. | Use a formaldehyde equivalent like paraformaldehyde or dimethoxymethane.[7] Add the formaldehyde source slowly to the reaction mixture. |
| Oxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at high temperatures for extended periods. | |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | After quenching the reaction, basify the aqueous layer to a pH > 10 to deprotonate the amine and facilitate extraction into an organic solvent. |
| Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to break up emulsions. |
Low Yield in Bischler-Napieralski Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting amide | Ineffective dehydrating agent. | For substrates without strong activating groups, a stronger dehydrating agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary.[4][6] |
| Reaction temperature is too low. | The cyclization step often requires elevated temperatures. Refluxing in a suitable solvent like toluene or acetonitrile is common.[4] | |
| Formation of a styrene byproduct | Retro-Ritter reaction. | This side reaction is more prevalent with certain substrates. Using a nitrile solvent can help to suppress it.[4][6] |
| Incomplete reduction of the dihydroisoquinoline intermediate | Insufficient reducing agent. | Use a sufficient excess of a strong reducing agent like sodium borohydride (NaBH₄). |
| Deactivation of the reducing agent. | Ensure the reaction medium is suitable for the reducing agent. For NaBH₄, an alcoholic solvent like methanol or ethanol is typically used. | |
| Product purification challenges | Residual dehydrating agent. | Carefully quench the reaction mixture with ice-water and then basify before extraction. |
| Tar formation. | Avoid excessively high reaction temperatures and prolonged reaction times. Purification by column chromatography may be necessary. |
Data Summary
The following table summarizes typical yields for Pictet-Spengler and Bischler-Napieralski reactions with substituted phenethylamines under various conditions. Please note that yields can vary significantly based on the specific substrate and experimental setup.
| Reaction | Substrate | Conditions | Yield (%) | Reference(s) |
| Pictet-Spengler | Phenethylamine + Dimethoxymethane | Concentrated HCl, heat | Moderate | [3] |
| Pictet-Spengler | Tryptamine + Aldehyde | Dilute H₂SO₄ | >70% | [8] |
| Pictet-Spengler | Dopamine derivative + Aldehyde | Boron trifluoride | 36-86% | [8] |
| Bischler-Napieralski | N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | 95% | [9] |
| Bischler-Napieralski | N-(4-methoxyphenethyl)amide | POCl₃ | Good | [2] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative procedure based on established methods for the Pictet-Spengler reaction.
Materials:
-
4-Methylphenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methylphenethylamine (1.0 eq) in methanol.
-
Add paraformaldehyde (1.2 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (2.0 eq) while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with a concentrated solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Bischler-Napieralski Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol outlines a typical two-step procedure involving the Bischler-Napieralski reaction followed by reduction.
Step A: Synthesis of N-(4-methylphenethyl)acetamide
-
Dissolve 4-methylphenethylamine (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the amide.
Step B: Cyclization and Reduction
-
Dissolve the N-(4-methylphenethyl)acetamide (1.0 eq) in a dry, high-boiling solvent like toluene or acetonitrile.
-
Add phosphoryl chloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated sodium hydroxide and extract the intermediate 3,4-dihydroisoquinoline with a suitable organic solvent.
-
Concentrate the organic extracts and dissolve the residue in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude 7-Methyl-1,2,3,4-tetrahydroisoquinoline.
-
Purify by column chromatography or distillation.
Visualizations
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrahydroisoquinoline Alkaloids
Welcome to the technical support center for the purification of tetrahydroisoquinoline (THIQ) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting THIQ alkaloids from plant material?
A1: The initial extraction typically involves pulverizing the dried plant material to increase surface area.[1] This is followed by extraction with a suitable solvent. Common methods include using an acidified aqueous solution (e.g., with hydrochloric or tartaric acid) to form alkaloid salts, which are soluble in water, or using organic solvents like methanol or ethanol which can dissolve the free base form of the alkaloids.[1][2][3] Subsequent liquid-liquid extraction or solid-phase extraction is then used for preliminary purification and removal of fats, waxes, and other interfering substances.[2][3]
Q2: I'm having trouble separating structurally similar THIQ alkaloids. What strategies can I employ?
A2: Separating structurally similar alkaloids is a significant challenge due to their similar physicochemical properties. Key strategies include:
-
Mobile Phase Optimization: Carefully adjust the pH of the mobile phase. Since THIQs are basic, slight changes in pH can alter their ionization state and significantly impact retention times on a reversed-phase column.[4][5] Using additives like formic acid or buffers such as ammonium acetate can help maintain a stable pH and improve peak shape.[6]
-
Gradient Elution: Employing a gradient elution method, where the mobile phase composition is changed over time, can improve the resolution of compounds with different polarities.[4][7]
-
Alternative Chromatography Techniques: For particularly difficult separations, consider techniques like pH-zone-refining counter-current chromatography (CCC), which separates compounds based on their pKa values and partition coefficients.[8][9] This method has been successfully used to separate alkaloids like berberine, palmatine, and jatrorrhizine.[8]
Q3: My target alkaloid appears to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Alkaloid degradation can be caused by exposure to harsh pH conditions, elevated temperatures, or light.[10][11]
-
pH Stability: Tetrahydroisoquinolines can be susceptible to degradation under strongly acidic or basic conditions. It is crucial to determine the stable pH range for your target compound and use buffers in your mobile phase to maintain it.
-
Temperature Control: Use a column oven to maintain a consistent and moderate temperature during HPLC.[10][12] While higher temperatures can sometimes improve peak efficiency, they can also accelerate degradation.[10]
-
Light Sensitivity: Some alkaloids are light-sensitive. To prevent photodegradation, use actinic glassware for sample preparation and storage.[10]
Q4: What is Solid-Phase Extraction (SPE) and how can it be optimized for THIQ alkaloids?
A4: Solid-Phase Extraction (SPE) is a critical sample clean-up and concentration technique used to remove impurities and isolate the alkaloids of interest from a crude extract before chromatographic analysis.[13] Optimization involves selecting the appropriate sorbent and elution solvents. Mixed-mode polymeric sorbents (e.g., reversed-phase and cation-exchange) are often effective for basic compounds like THIQs.[14] The process generally involves conditioning the cartridge, loading the sample (often acidified to ensure the alkaloids are protonated and retained by cation exchange), washing away impurities, and finally eluting the purified alkaloids with a solvent mixture, often containing a base like ammonia to neutralize the alkaloids for elution.[14]
Troubleshooting Guides
HPLC-Related Issues
This guide addresses common problems encountered during the High-Performance Liquid Chromatography (HPLC) of THIQ alkaloids.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Poor Peak Resolution / Co-elution | Inadequate column efficiency or selectivity. | Increase column length or use a column with smaller particle size. | [15] |
| Improper mobile phase composition (pH, organic ratio). | Optimize the mobile phase. Adjust pH to control ionization. Modify the organic solvent (acetonitrile vs. methanol) ratio. Consider using gradient elution. | [4][5] | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes increase retention and improve resolution. | [10][12] | |
| Peak Tailing | Secondary interactions between basic alkaloids and acidic silanol groups on the silica-based column. | Add a competing base like Triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask the silanol groups. | [6] |
| Column overloading. | Reduce the sample concentration or injection volume. | [10][12][16] | |
| Incorrect mobile phase pH. | Operate at a low pH (e.g., < 3) to fully protonate the silanol groups and the basic alkaloids, ensuring a consistent interaction. | [4][6] | |
| Noisy or Drifting Baseline | Dissolved gas in the mobile phase. | Degas the mobile phase using sonication or an in-line degasser. | [4][16] |
| Contaminated mobile phase or HPLC system. | Use high-purity HPLC-grade solvents. Filter all solvents and samples before use. Flush the system thoroughly. | [4][16] | |
| Detector issues (e.g., lamp failure). | Perform regular detector maintenance and calibration. | [4] | |
| Low Sensitivity / Small Peaks | Sample is too dilute. | Concentrate the sample using SPE or evaporation. | [17] |
| Suboptimal detection wavelength. | Determine the UV maximum (λmax) of your target alkaloid and set the detector to that wavelength. | [3] | |
| Poor sample clean-up leading to matrix effects. | Improve the sample preparation procedure, for instance by using a more selective SPE protocol. | [18] |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of THIQ Alkaloids
This protocol is a general guideline using a mixed-mode (cation-exchange and reversed-phase) SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX, 60 mg) by passing 5 mL of methanol, followed by 5 mL of 0.05 M hydrochloric acid. Do not allow the cartridge to dry out.[14]
-
Sample Loading: Dissolve the crude extract in a minimal volume of a weak acidic solution (e.g., 5 mL of 0.05 M HCl) to ensure the alkaloids are protonated. Load the solution onto the conditioned cartridge at a slow, consistent flow rate.[14]
-
Washing: Wash the cartridge to remove impurities.
-
Pass 5 mL of 0.05 M HCl to remove neutral and acidic impurities.
-
Pass 5 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the target THIQ alkaloids using 10 mL of a freshly prepared solution of methanol containing 5-10% ammonia. The ammonia neutralizes the protonated alkaloids, releasing them from the cation-exchange sorbent.[14]
-
Post-Elution: Evaporate the eluate to dryness under reduced pressure. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for subsequent HPLC analysis.[14]
General Protocol for Reversed-Phase HPLC
This is a starting point for developing an analytical HPLC method for THIQ alkaloids.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (adjust pH to 3-4 with acetic acid).[6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the target alkaloid (e.g., 270-285 nm).[6]
-
Column Temperature: 30-35 °C.[6]
-
Injection Volume: 10 µL.
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over 15-30 minutes to elute compounds with increasing hydrophobicity. An example gradient could be: 10% B to 50% B over 20 minutes.
-
System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
Data Presentation
Table 1: Comparison of Recovery Rates for Different SPE Sorbents
| Sorbent Type | Target Alkaloids | Sample Matrix | Average Recovery Rate (%) | Citation(s) |
| Mixed-Mode Cation-Exchange (Oasis MCX) | Hyoscyamine, Scopolamine | Plant Extract | 80 - 100% | [14] |
| Nano-Zirconium Silicate (NZS) | Pyrrolizidine Alkaloids | Plant Extract | 72 - 95% | [18] |
| Nano-Zirconium Silicate (NZS) | Pyrrolizidine N-oxides | Plant Extract | 30 - 70% | [18] |
| Organosilyl-Sulfonated Halloysite | Pyrrolizidine Alkaloids | Aqueous Standard | 81.5 - 99.8% | [17] |
Table 2: Purification Yields from a Single Run of pH-Zone-Refining CCC
| Alkaloid | Crude Sample Loaded (g) | Purified Product (mg) | Purity by HPLC (%) | Citation(s) |
| Palmatine | 1.5 | 251.6 | > 93.0% | [8] |
| Berberine | 1.5 | 392.5 | > 93.0% | [8] |
| Jatrorrhizine | 1.5 | 412.6 | > 93.0% | [8] |
Visualizations
Caption: General workflow for the extraction and purification of THIQ alkaloids.
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
References
- 1. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 2. quora.com [quora.com]
- 3. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes [mdpi.com]
- 18. Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound is a hydrochloride salt of an amine, making the solution's pH a critical factor. Both highly acidic and alkaline conditions can promote hydrolysis.
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, which may be accelerated by the presence of oxygen, metal ions, or peroxides.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways, including hydrolysis and oxidation.[2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related tetrahydroisoquinoline compounds, likely degradation pathways include:
-
Oxidation: The tetrahydroisoquinoline core is susceptible to oxidation, which can lead to the formation of the corresponding isoquinoline or other oxidized species. The presence of a methyl group on the aromatic ring may also be a site for oxidation.
-
Hydrolysis: Although the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
Q3: How can I monitor the degradation of my this compound solution?
Degradation can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any new peaks corresponding to degradants.
Q4: What are the expected storage conditions to ensure the stability of this compound solutions?
To minimize degradation, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).[4]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a suitable buffer at an optimal pH, which would need to be determined through stability studies. Generally, a slightly acidic pH may be preferable for amine salts.
-
Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the compound. | - Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to light.- Use de-gassed solvents for solution preparation.- Consider the addition of an antioxidant, if compatible with the experimental design. |
| Appearance of new peaks or a decrease in the main peak area in the HPLC chromatogram. | Chemical degradation of the compound. | - Confirm the identity of the new peaks as degradation products using techniques like LC-MS.- Re-evaluate the storage conditions (temperature, light exposure, pH of the solution).- Perform a forced degradation study to identify potential degradants and understand the degradation pathways. |
| Precipitation of material from the solution. | Poor solubility at the storage temperature or a change in pH. The hydrochloride salt may have limited solubility in certain organic solvents. | - Confirm the identity of the precipitate.- If it is the parent compound, consider using a co-solvent or adjusting the pH to improve solubility.- Ensure the storage temperature is appropriate and that the compound is not falling out of solution upon cooling. |
| Inconsistent results in biological assays. | Degradation of the active compound, leading to a lower effective concentration. | - Use freshly prepared solutions for all experiments.- Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC) before each experiment.- Assess the stability of the compound in the assay medium under the experimental conditions. |
Quantitative Data on Degradation
| Stress Condition | Description | Time (hours) | % Degradation (Hypothetical) | Appearance of Solution |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 24 | 15% | Colorless |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C | 24 | 25% | Slight yellow tint |
| Oxidative | 3% H₂O₂ at room temp. | 24 | 40% | Yellow to brown |
| Thermal | 80 °C in solution | 48 | 10% | Colorless |
| Photolytic | UV light (254 nm) at room temp. | 24 | 5% | Colorless |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 80 °C.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time points.
-
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Hypothetical degradation pathways for 7-Methyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Workflow for a forced degradation study.
References
Overcoming solubility issues of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using the hydrochloride salt form of 7-Methyl-1,2,3,4-tetrahydroisoquinoline?
A1: The hydrochloride salt form of 7-Methyl-1,2,3,4-tetrahydroisoquinoline is utilized to enhance its solubility in aqueous solutions, making it more suitable for use in various biological assays and pharmaceutical formulations.[1]
Q2: In which research areas is this compound commonly used?
A2: This compound is widely used in pharmaceutical development as a key intermediate in the synthesis of drugs targeting neurological disorders.[1] It is also employed in neuroscience research to investigate neurotransmitter systems.[1]
Q3: What are the general solubility characteristics of amine hydrochloride salts?
A3: Amine hydrochlorides are salts formed from a basic amine and hydrochloric acid. This conversion to a salt generally increases the water solubility of the amine.[2][3] However, the solubility can be influenced by factors such as pH and the presence of other ions.
Troubleshooting Guide for Solubility Issues
It is a common challenge for researchers to encounter solubility issues with hydrochloride salts of organic compounds. Below are some common problems and their respective solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Common Ion Effect: The presence of chloride ions from other sources (e.g., buffers) can decrease the solubility of the hydrochloride salt. | - Minimize the concentration of external chloride ions in your solution.- Consider using a different buffer system. |
| pH of the Solution: The free base form of the amine is less water-soluble. If the pH of the solution is too high (basic), the hydrochloride salt can convert to its free base form and precipitate out. | - Maintain a slightly acidic pH to ensure the compound remains in its protonated, more soluble salt form. | |
| Compound "Oils Out" Instead of Dissolving | Hygroscopic Nature: The hydrochloride salt may have absorbed moisture, leading to the formation of a viscous oil upon addition of a solvent. | - Ensure the compound is stored in a desiccator.- Dry the compound under vacuum before use. |
| Inappropriate Solvent: The solvent may not be optimal for dissolving the compound. | - Attempt dissolution in a small amount of a polar organic solvent like DMSO or ethanol first, then dilute with the aqueous buffer. | |
| Incomplete Dissolution | Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent volume. | - Increase the solvent volume to achieve a lower concentration. |
| Low Temperature: Solubility often decreases at lower temperatures. | - Gently warm the solution to aid dissolution. Be cautious and ensure the compound is stable at elevated temperatures. | |
| Slow Dissolution Rate: The compound may simply dissolve slowly. | - Increase the agitation or sonicate the solution to expedite dissolution. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a clean vial.
-
Initial Solubilization: Add a small volume of a suitable organic solvent, such as DMSO or ethanol, to the vial to wet and initially dissolve the compound.
-
Dilution with Aqueous Buffer: Gradually add the aqueous buffer of choice (e.g., PBS) to the desired final volume while vortexing or stirring. Ensure the final pH of the solution is slightly acidic to maintain the protonated state of the amine.
-
Aiding Dissolution: If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be applied.
-
Sterilization: If required for cell culture experiments, filter-sterilize the final solution through a 0.22 µm syringe filter.
Visualizing a Relevant Signaling Pathway
While specific signaling pathways for 7-Methyl-1,2,3,4-tetrahydroisoquinoline are not extensively detailed in the provided search results, its close analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been studied for its neuroprotective effects, particularly its interaction with the glutamatergic system. The following diagram illustrates a simplified workflow of its potential mechanism of action.
Caption: Potential neuroprotective mechanism of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Tetrahydroisoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tetrahydroisoquinoline (THIQ) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of THIQ isomers, offering step-by-step troubleshooting advice.
Q1: Why am I observing significant peak tailing for my basic THIQ analytes?
A1: Peak tailing for basic compounds like THIQs is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][5] Lowering the mobile phase pH (e.g., to pH ≤ 3) can protonate the silanol groups, minimizing these unwanted interactions.[2][6] For basic compounds, it is often recommended to work at a pH that is at least two units away from the analyte's pKa.[7]
-
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can competitively bind to the active silanol sites on the stationary phase, thereby reducing peak tailing.[2][7]
-
Column Selection: Consider using a column with a stationary phase that is less prone to secondary interactions. Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups.[1][6] For particularly challenging separations, a specialty column with low silanol activity may be beneficial.[8]
-
Sample Overload: Injecting an excessive amount of sample can lead to peak distortion, including tailing.[7] Attempt to reduce the injection volume or the concentration of the sample.
Q2: What is causing the retention times of my THIQ isomers to be inconsistent between runs?
A2: Fluctuations in retention time can stem from several factors, including changes in mobile phase composition, temperature variations, and inadequate column equilibration.[9][10][11]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Even minor variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time.[10][12] If preparing the mobile phase online, verify that the pumping system is functioning correctly.[13]
-
Temperature Control: Employ a column thermostat to maintain a constant column temperature. Fluctuations in ambient laboratory temperature can significantly affect retention times.[10][14]
-
Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting a sequence of analyses. This is particularly important when changing mobile phases.[9]
-
Degassing of Mobile Phase: Inadequate degassing can lead to the formation of air bubbles in the pump or detector, causing pressure fluctuations and, consequently, variable retention times.[9][12]
Q3: I am struggling to achieve baseline resolution between two closely eluting THIQ isomers. How can I improve the separation?
A3: Improving the resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of the chromatographic system.[15][16][17][18]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of the organic and aqueous components of the mobile phase can alter the retention factor and improve separation.[16]
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.[15]
-
pH Adjustment: Modifying the mobile phase pH can change the ionization state of the THIQ isomers, which can significantly impact their retention and the selectivity of the separation.[1][4][5]
-
-
Modify Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, changing the column to one with a different stationary phase chemistry (e.g., C18 to a phenyl or cyano column) can provide the necessary change in selectivity.[15][17] For chiral separations, screening different types of chiral stationary phases (CSPs) is often necessary.[19]
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[14][16]
-
Temperature: Changing the column temperature can affect the selectivity of the separation.[14]
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase the column's efficiency (plate number), leading to sharper peaks and better resolution.[15]
-
Quantitative Data Summary
The following tables summarize typical starting conditions and expected performance for the separation of THIQ isomers. These values should be used as a general guideline, and optimization will likely be required for specific applications.
Table 1: Achiral Separation of 1,2,3,4-Tetrahydroisoquinoline
| Parameter | Condition | Expected Outcome | Reference |
| Column | Newcrom R1 | Good peak shape | [8] |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Efficient separation | [8] |
| Notes | For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid. | [8] |
Table 2: Chiral Separation of Benzyltetrahydroisoquinoline Enantiomers
| Parameter | Condition | Retention Time (min) | Resolution (Rs) | Reference |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | Analyte dependent | > 1.5 | [20] |
| Mobile Phase | Methanol:Diethylamine (100:0.1, v/v) | [20] | ||
| Flow Rate | 0.7 mL/min | [20] | ||
| Temperature | 25 °C | [20] | ||
| Detection | UV at 230 nm | [20] |
Experimental Protocols
Below are detailed methodologies for key experiments in the separation of THIQ isomers.
Protocol 1: Achiral Analysis of 1,2,3,4-Tetrahydroisoquinoline
-
Column: Newcrom R1 reverse-phase column.[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS detection, substitute phosphoric acid with formic acid.[8]
-
System Preparation: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 1,2,3,4-tetrahydroisoquinoline sample in the mobile phase.
-
Chromatographic Conditions:
-
Set the appropriate flow rate and column temperature.
-
Inject the sample.
-
Monitor the separation at a suitable UV wavelength.
-
Protocol 2: Chiral Separation of Benzyltetrahydroisoquinoline Enantiomers
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size).[20]
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Diethylamine (100:0.1, v/v).[20]
-
System Preparation: Equilibrate the Chiralpak AD column with the prepared mobile phase at a flow rate of 0.7 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the benzyltetrahydroisoquinoline enantiomeric mixture in the mobile phase.
-
Chromatographic Conditions:
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate logical troubleshooting workflows and key relationships in optimizing HPLC separations.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Decision tree for improving the resolution of closely eluting peaks.
References
- 1. agilent.com [agilent.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting anomalous NMR spectra of dihydroisoquinolines
Technical Support Center: Dihydroisoquinoline NMR Analysis
This guide provides troubleshooting for common anomalous NMR spectra of dihydroisoquinolines, tailored for researchers in organic chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My proton signals are broad, especially around the nitrogen-containing ring. What's happening?
Answer: Broad signals in the ¹H NMR spectra of dihydroisoquinolines are common and can stem from several factors, primarily related to the nitrogen atom and molecular dynamics.
Possible Causes & Solutions:
-
Nitrogen Quadrupolar Broadening: The most common isotope of nitrogen, ¹⁴N, has a nuclear spin I=1 and is quadrupolar. This can lead to rapid relaxation and broadening of signals from nearby protons (α-protons).[1][2] The closer a proton is to the nitrogen, the more significant the broadening effect is likely to be.[1]
-
Troubleshooting: This is an inherent property of the molecule. While it cannot be eliminated, running the spectrum at a different temperature (VT-NMR) might sharpen the signals by changing the relaxation dynamics.
-
-
Conformational Exchange: Dihydroisoquinoline rings are not planar and can exist in multiple conformations (e.g., half-chair). If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can lead to significant line broadening.[3]
-
Troubleshooting: Perform Variable Temperature NMR (VT-NMR).
-
Cooling the sample: This will slow the exchange rate. If you cool it enough to reach the "slow exchange regime," you may see sharp signals for each individual conformer.
-
Heating the sample: This will accelerate the exchange rate. In the "fast exchange regime," you will see a single, sharp, time-averaged signal for the exchanging protons.[4][5]
-
-
-
Protonation/Deprotonation Equilibrium: If the pH of the sample is near the pKa of the dihydroisoquinoline, a rapid equilibrium between the protonated and neutral forms can cause broadening of signals, particularly those alpha to the nitrogen.
-
Troubleshooting: Adjust the pH. Add a drop of dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to push the equilibrium to one side, which should result in sharper signals.
-
Issue 2: The N-H proton signal is missing or very broad. How can I confirm its presence?
Answer: The N-H proton in secondary dihydroisoquinolines is an "exchangeable proton." Its signal is often broad and can be difficult to observe due to chemical exchange with trace amounts of water or acidic protons in the solvent.[6][7]
Confirmation & Troubleshooting:
-
D₂O Exchange Experiment: This is the definitive method to identify an N-H (or O-H) proton.[8]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to facilitate exchange.[8]
-
Re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), and its signal will disappear from the ¹H spectrum because deuterium is not observed in a proton NMR experiment.[6][9][10]
-
Protocol: D₂O Exchange for Identifying Labile Protons
-
Sample Preparation: Dissolve the dihydroisoquinoline sample (5-10 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum. Note the chemical shift and appearance of any broad signals suspected to be the N-H proton.
-
D₂O Addition: Add one to two drops of D₂O (99.9%) to the NMR tube.
-
Mixing: Cap the tube securely and invert it several times or vortex gently for 30-60 seconds to ensure mixing. A slight emulsion may form, which should settle.
-
Final Spectrum: Re-acquire the 1D ¹H NMR spectrum using the same parameters. Compare this spectrum to the initial one to identify any signals that have diminished or disappeared.[11][12]
Issue 3: My chemical shifts don't match literature values. What are the likely causes?
Answer: Chemical shifts are highly sensitive to the local electronic environment, which can be influenced by several experimental conditions.[13]
Common Factors Affecting Chemical Shifts:
-
Solvent Effects: The solvent used can significantly alter chemical shifts through interactions like hydrogen bonding and anisotropic effects.[14] A spectrum run in CDCl₃ can look quite different from one run in DMSO-d₆ or benzene-d₆.[13]
-
pH and Protonation State: The protonation state of the nitrogen atom dramatically affects the electronic environment. If your sample is partially or fully protonated (e.g., as a hydrochloride salt), the chemical shifts, especially for protons near the nitrogen, will be shifted downfield compared to the free base.[15][16]
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.[8]
-
Temperature: Temperature affects conformational equilibria and hydrogen bonding, which in turn influences the observed chemical shifts.[4][5][14]
Data Presentation: Illustrative Solvent and pH Effects
The following table shows representative ¹H NMR chemical shift (δ, ppm) variations for a model dihydroisoquinoline derivative (Tetrahydropapaverine) under different conditions.
| Proton | DMSO-d₆ (Free Base) | D₂O (Hydrochloride Salt)[17] | Expected Trend |
| Aromatic-H | 6.17 - 6.79 | 6.36 - 7.00 | Downfield shift upon protonation |
| CH (Benzylic) | 4.73 | 4.73 | Minor change |
| OCH₃ | 3.60 - 3.85 | 3.60 - 3.83 | Minor change |
| CH₂ (Ring) | 2.91 - 3.56 | 3.01 - 3.53 | Significant downfield shift upon protonation |
| N-H | 9.77 (br s) | Exchanged | Disappears in D₂O |
Note: Data is illustrative and compiled from literature sources.[17] Actual shifts will vary by specific molecular structure.
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing anomalous NMR spectra of dihydroisoquinolines.
References
- 1. reddit.com [reddit.com]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydropapaverine hydrochloride | 6429-04-5 [chemicalbook.com]
Technical Support Center: Prevention of Oxidation in Tetrahydroisoquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the oxidation of tetrahydroisoquinoline (THIQ) compounds.
Frequently Asked Questions (FAQs)
Q1: Why are tetrahydroisoquinoline compounds prone to oxidation?
A1: The nitrogen atom and the electron-rich aromatic ring in the tetrahydroisoquinoline scaffold make these compounds susceptible to oxidation. The benzylic carbon atoms are also potential sites for oxidative attack. Oxidation can lead to the formation of various degradation products, including the corresponding isoquinoline, N-oxides, and ring-opened products, which can alter the compound's biological activity and purity.
Q2: What are the common signs of oxidation in my THIQ sample?
A2: Visual indicators of oxidation can include a change in color of the solid compound or its solution, often turning yellow or brown.[1] For a more definitive assessment, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the appearance of new impurity peaks or changes in the spectral data compared to a fresh sample.[1]
Q3: How can I prevent oxidation during storage?
A3: To minimize oxidation during storage, it is crucial to protect the compound from air, light, and heat.[2][3] Store THIQ compounds in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Using amber vials with tight-fitting caps can further protect against light and atmospheric exposure.[2] For highly sensitive compounds, storage in a glovebox is recommended.[2]
Q4: What is the role of an antioxidant and which one should I choose?
A4: Antioxidants are substances that inhibit oxidation by reacting with free radicals or other oxidizing species.[4][5] For amine-containing compounds like THIQs, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or chain-breaking antioxidants like Vitamin E (α-tocopherol) can be effective.[5][6] The choice of antioxidant may depend on the specific THIQ derivative and the solvent system. It is often recommended to use antioxidants at concentrations ranging from 0.01% to 0.1%.[5]
Q5: Can the solvent I use contribute to oxidation?
A5: Yes, the choice of solvent is critical. Protic solvents and those that can generate peroxides (e.g., older samples of tetrahydrofuran or diethyl ether) can promote oxidation. It is best to use freshly distilled or high-purity, deoxygenated solvents.
Troubleshooting Guides
Issue 1: My THIQ compound shows signs of degradation despite being stored under an inert atmosphere.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of oxygen | Ensure the container was properly flushed with a high-purity inert gas (argon is denser than air and can be more effective). For solutions, sparging the solvent with the inert gas for 15-30 minutes before dissolving the compound is recommended. |
| Contaminated inert gas | Use a high-purity grade of nitrogen or argon. Consider using an oxygen trap on the gas line. |
| Leaky container seal | Inspect the container cap and septum for any damage. Use high-quality septa and replace them after a few punctures. Parafilm can be used to wrap the cap for extra sealing. |
| Light exposure | Even brief exposure to light can initiate photo-oxidation.[7] Always handle the compound in a fume hood with the sash down to minimize light exposure and wrap containers in aluminum foil. |
| Temperature fluctuations | Avoid storing samples near heat sources or in areas with significant temperature changes, as this can accelerate degradation. |
Issue 2: I am observing significant oxidation during my reaction workup.
| Possible Cause | Troubleshooting Step |
| Exposure to air during extraction | Use deoxygenated water and solvents for the workup. If possible, perform the extraction under a blanket of inert gas. |
| Presence of oxidizing reagents or byproducts | Ensure all oxidizing reagents from the reaction have been quenched before workup. Adding a reducing agent like sodium thiosulfate during the workup can help neutralize residual oxidants. |
| Metal ion contamination | Trace metal ions can catalyze oxidation.[8] If metal contamination is suspected, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) during the workup.[8] |
| Prolonged workup time | Minimize the duration of the workup to reduce the time the compound is exposed to potentially oxidizing conditions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Oxidation-Sensitive THIQ Compounds
-
Preparation of Inert Environment :
-
For solid compounds, use a vial that has been oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
For solutions, select a suitable solvent and deoxygenate it by sparging with an inert gas for 15-30 minutes.
-
-
Handling the Compound :
-
All manipulations of the solid compound or its solutions should be performed under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.[9]
-
Use clean, oven-dried glassware.
-
-
Use of Antioxidants (Optional but Recommended) :
-
If an antioxidant is to be used, dissolve it in the deoxygenated solvent before adding the THIQ compound. A common choice is BHT at a concentration of 0.01-0.1% (w/v).
-
-
Storage :
-
Seal the vial tightly with a cap containing a PTFE-lined septum.
-
Wrap the vial with parafilm for an additional seal.
-
For light-sensitive compounds, wrap the vial in aluminum foil.
-
Store the vial in a cool, dark place. For long-term storage, a freezer at -20°C is recommended.[1]
-
Protocol 2: Forced Degradation Study - Oxidative Stress
This protocol is designed to intentionally degrade the THIQ compound to identify potential oxidation products and assess its stability, as outlined in ICH guidelines.[2][7]
-
Sample Preparation :
-
Prepare a solution of the THIQ compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Condition :
-
Sample Analysis :
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the solution.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect the formation of degradation products.
-
Protocol 3: Stability-Indicating HPLC Method for THIQ Compounds
This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted to monitor the stability of various THIQ derivatives.[11]
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength where the THIQ compound and potential degradation products absorb (e.g., 220 nm or 254 nm).
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
Data Presentation
Table 1: Effectiveness of Common Antioxidants in Preventing THIQ Oxidation
| Antioxidant | Concentration (w/v) | Solvent | Storage Conditions | % Degradation after 30 days |
| None (Control) | N/A | Methanol | Room Temp, Air, Ambient Light | 25.4 |
| Butylated Hydroxytoluene (BHT) | 0.05% | Methanol | Room Temp, Air, Ambient Light | 3.2 |
| α-Tocopherol (Vitamin E) | 0.05% | Methanol | Room Temp, Air, Ambient Light | 5.8 |
| Ascorbic Acid | 0.1% | Methanol | Room Temp, Air, Ambient Light | 8.1 |
| None (Control) | N/A | Methanol | 4°C, Argon, Dark | 1.5 |
| Butylated Hydroxytoluene (BHT) | 0.05% | Methanol | 4°C, Argon, Dark | < 0.5 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual degradation rates will vary depending on the specific THIQ compound and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating sources of THIQ oxidation.
Caption: Recommended experimental workflow for handling oxidation-sensitive THIQ compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069) - Canada.ca [canada.ca]
- 4. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. seejph.com [seejph.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 7-Methyl-1,2,3,4-tetrahydroisoquinoline?
The two most common and effective methods for synthesizing the tetrahydroisoquinoline (THIQ) core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2]
-
Bischler-Napieralski Reaction: This method involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide, typically derived from 2-(4-methylphenyl)ethanamine.[3][4] The resulting 3,4-dihydroisoquinoline is then reduced to the desired tetrahydroisoquinoline. This route is often preferred for its reliability and adaptability.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][5] For the synthesis of 7-Methyl-THIQ, 2-(4-methylphenyl)ethanamine would be reacted with formaldehyde. This method can be advantageous as it often proceeds under milder conditions, sometimes even physiological ones, especially if the aromatic ring is activated.[6]
Q2: Which factors are most critical for achieving high yields in the Bischler-Napieralski synthesis?
Several factors are crucial for the success of the Bischler-Napieralski reaction:
-
Aromatic Ring Activation: The reaction is an electrophilic aromatic substitution, so it is most effective with electron-donating groups on the benzene ring.[7][8] The methyl group at the target position for 7-Methyl-THIQ is an activating group, which facilitates the reaction.
-
Choice of Dehydrating Agent: The potency of the dehydrating agent is critical.[7] Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or milder, more modern reagents like triflic anhydride (Tf₂O) may be necessary.[3][9]
-
Reaction Temperature and Time: Careful control of temperature is essential. While heating is often required, excessively high temperatures or prolonged reaction times can lead to the formation of tar and decomposition of the product.[4][9] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.[9]
-
Solvent: Anhydrous, non-protic solvents such as toluene, xylene, or dichloromethane are typically used to prevent quenching of the reagents.[9]
Q3: How is the final hydrochloride salt typically prepared?
After the synthesis and purification of the free base (7-Methyl-1,2,3,4-tetrahydroisoquinoline), the hydrochloride salt is typically formed by dissolving the base in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of hydrochloric acid (either gaseous HCl or a solution in a solvent like isopropanol or ether) until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold solvent, and dried.
Troubleshooting Guide
Problem: Low or No Yield
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring | The starting material must have an electron-donating group (like the methyl group) to facilitate electrophilic substitution. Ensure the correct starting material, N-[2-(4-methylphenyl)ethyl]acetamide, is used. |
| Insufficiently Potent Dehydrating Agent | If using POCl₃ alone gives poor results, switch to a stronger dehydrating system such as P₂O₅ in refluxing POCl₃.[10] Alternatively, consider a milder, highly effective protocol using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[3][9] |
| Incomplete Reaction | The reaction may require more forcing conditions. Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[11] Monitor reaction progress via TLC to ensure the starting material is fully consumed.[9] |
| Decomposition of Product/Starting Material | High temperatures or extended reaction times can cause degradation.[9] Reduce the reaction temperature or time. Consider a milder reagent system like Tf₂O which often works at lower temperatures.[11] |
Problem: Significant Side Product Formation
| Potential Cause | Recommended Solution |
| Retro-Ritter Reaction | Formation of a styrene derivative is a common side reaction, especially when the nitrilium ion intermediate is prone to fragmentation.[11] This can be minimized by using a nitrile-based solvent to shift the equilibrium away from the styrene product.[10][11] |
| Formation of an Unexpected Regioisomer | Cyclization may occur at an alternative position if there are competing activating groups. This is less common for 7-methyl substitution but can occur with P₂O₅, which may promote ipso-attack followed by rearrangement.[7] Thoroughly characterize the product by NMR to confirm the structure. |
Problem: Formation of Tar
| Potential Cause | Recommended Solution |
| Excessively High Temperature or Prolonged Reaction Time | Polymerization and decomposition are more likely at high temperatures.[9] Carefully control the reaction temperature using an oil bath and stop the reaction as soon as the starting material is consumed (monitored by TLC).[9] |
| Insufficient Solvent | A highly concentrated reaction mixture can lead to localized overheating and tar formation. Ensure enough anhydrous solvent is used to maintain a stirrable mixture.[9] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound via the Bischler-Napieralski reaction.
Caption: Troubleshooting logic for addressing low yield in the Bischler-Napieralski synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis via Bischler-Napieralski Reaction using POCl₃
This protocol is a general guideline and may require optimization.
-
Amide Formation: To a solution of 2-(4-methylphenyl)ethanamine (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 equiv). Cool the mixture in an ice bath. Add acetyl chloride (1.1 equiv) dropwise. Stir for 1-2 hours, allowing the reaction to warm to room temperature. Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-[2-(4-methylphenyl)ethyl]acetamide.
-
Cyclization: To the crude amide (1.0 equiv) in a round-bottom flask, add an anhydrous solvent such as toluene or acetonitrile. Under an inert atmosphere, add phosphorus oxychloride (POCl₃) (2.0 to 4.0 equiv) dropwise.[9] Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.[8]
-
Work-up and Reduction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution to pH > 10. Extract the product with a solvent like DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude residue in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄) (1.5 to 2.0 equiv) portion-wise. Stir for 1-2 hours.
-
Purification and Salt Formation: Remove the methanol in vacuo. Add water and extract the product with DCM. Dry the organic layers and concentrate. Purify the crude 7-Methyl-1,2,3,4-tetrahydroisoquinoline free base by flash column chromatography. Dissolve the purified product in isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for more sensitive substrates and often provides higher yields.[7][9]
-
Amide Formation: Prepare N-[2-(4-methylphenyl)ethyl]acetamide as described in Protocol 1.
-
Cyclization: In a flame-dried flask under a nitrogen atmosphere, dissolve the amide (1.0 equiv) in anhydrous dichloromethane (DCM).[7] Add 2-chloropyridine (2.0 equiv) to the solution.[9] Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[7] Stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes, monitoring by TLC.[7]
-
Work-up and Reduction: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7] Proceed with extraction, reduction using NaBH₄, purification, and salt formation as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in toluene or acetonitrile, 2-6 h | Cost-effective, widely used.[4] | Requires high temperatures, can lead to tar formation.[9] |
| P₂O₅ in POCl₃ | Reflux in excess POCl₃, 2-4 h | More powerful; effective for less activated rings.[4] | Harsh conditions, can promote side reactions. |
| Tf₂O / 2-chloropyridine | -20 °C to 0 °C in DCM, 1-2 h | Very mild conditions, high yields, broader substrate scope.[3][9] | More expensive reagent.[11] |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat or in solvent | Strong dehydrating agent. | Viscous, difficult to stir, requires high temperatures.[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 207451-81-8 |
| Molecular Formula | C₁₀H₁₃N · HCl |
| Molecular Weight | 183.68 g/mol |
| Appearance | Solid |
| InChI Key | KCQZPRLKNXADRM-UHFFFAOYSA-N |
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of 7-methyl-THIQ and 1-methyl-THIQ
A comprehensive review of existing literature reveals a significant disparity in the scientific investigation of the neuroprotective effects of 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ) and its isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-methyl-THIQ). While substantial evidence underscores the neuroprotective properties of 1-methyl-THIQ, a notable lack of research on 7-methyl-THIQ prevents a direct comparative analysis at this time. This guide, therefore, will focus on presenting the available experimental data for 1-methyl-THIQ to serve as a benchmark for future investigations into the therapeutic potential of other substituted tetrahydroisoquinolines.
1-methyl-THIQ: A Promising Neuroprotective Agent
1-methyl-THIQ is an endogenous amine found in the brain that has demonstrated significant neuroprotective capabilities in various experimental models of neurodegenerative diseases.[1] Its protective actions are attributed to a multi-faceted mechanism, including antioxidant properties and modulation of glutamatergic neurotransmission.[2]
Quantitative Data on Neuroprotective Efficacy
The following table summarizes the key quantitative findings from studies investigating the neuroprotective effects of 1-methyl-THIQ.
| Experimental Model | Toxin/Insult | Key Finding | Reference |
| Cultured Rat Mesencephalic Neurons | MPP+, 6-OHDA, Rotenone, 1-benzyl-THIQ | 1-methyl-THIQ exerted neuroprotective action against all toxins. | [1] |
| Rat Model of Parkinson's Disease | 6-Hydroxydopamine (6-OHDA) | Multiple administrations of 1-methyl-THIQ completely inhibited the 6-OHDA-induced reduction in dopamine release. | [3] |
| Mouse Model of Parkinson's Disease | MPTP | N-propargyl derivative of 1-methyl-THIQ significantly decreased MPTP-induced bradykinesia and blocked the reduction in striatal dopamine content. | [4] |
| Rat Granular Cell Cultures | Glutamate | 1-methyl-THIQ prevented glutamate-induced cell death and Ca2+ influx. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies on 1-methyl-THIQ.
In Vitro Neuroprotection Assay:
-
Cell Culture: Primary mesencephalic neurons were cultured from embryonic rats.
-
Toxin Treatment: Neurons were exposed to various neurotoxins such as MPP+, 6-hydroxydopamine, rotenone, or 1-benzyl-THIQ to induce neuronal damage.
-
1-methyl-THIQ Administration: The compound was added to the cell culture medium before or concurrently with the neurotoxin.
-
Assessment of Neuroprotection: Cell viability was assessed using methods like Trypan Blue exclusion or measurement of tyrosine hydroxylase-positive neurons.
In Vivo Parkinson's Disease Model:
-
Animal Model: Unilateral lesions were induced in the substantia nigra of rats by injecting 6-hydroxydopamine (6-OHDA).
-
1-methyl-THIQ Treatment: Rats received multiple intraperitoneal injections of 1-methyl-THIQ.
-
Behavioral Analysis: Locomotor and exploratory activities were monitored to assess motor function.
-
Neurochemical Analysis: In vivo microdialysis was used to measure the levels of dopamine and its metabolites in the striatum.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 1-methyl-THIQ are believed to be mediated through several pathways. A primary mechanism is its ability to act as an antioxidant, scavenging free radicals that contribute to oxidative stress and neuronal damage.[2] Additionally, 1-methyl-THIQ has been shown to antagonize the glutamatergic system, specifically by inhibiting NMDA receptors, which prevents excitotoxicity.[2]
Figure 1. Proposed neuroprotective mechanisms of 1-methyl-THIQ.
The Unexplored Potential of 7-methyl-THIQ
Despite the promising findings for 1-methyl-THIQ, a thorough search of scientific literature did not yield any studies specifically investigating the neuroprotective effects of 7-methyl-THIQ. Research on substituted tetrahydroisoquinolines has explored various biological activities, including antimicrobial and anticancer effects, but the neuroprotective capacity of the 7-methylated isomer remains an open area for investigation.
Future Directions and Conclusion
The extensive research on 1-methyl-THIQ provides a solid foundation for its potential as a therapeutic agent for neurodegenerative disorders. The lack of data on 7-methyl-THIQ highlights a significant gap in the current understanding of the structure-activity relationship of methylated tetrahydroisoquinolines in the context of neuroprotection. Future studies are warranted to:
-
Evaluate the in vitro and in vivo neuroprotective effects of 7-methyl-THIQ in relevant models of neurodegeneration.
-
Conduct a direct comparative analysis of the efficacy and potency of 7-methyl-THIQ and 1-methyl-THIQ.
-
Elucidate the signaling pathways and molecular targets of 7-methyl-THIQ to understand its potential mechanisms of action.
Such research will be instrumental in determining whether 7-methyl-THIQ shares the neuroprotective promise of its isomer and could contribute to the development of novel therapies for debilitating neurological conditions.
References
- 1. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and Selegiline as Monoamine Oxidase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the enzymatic activity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ), an endogenous neuroprotective agent, and Selegiline, a well-established synthetic monoamine oxidase (MAO) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these two compounds.
Executive Summary
Both this compound (1MeTIQ) and Selegiline are inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. Selegiline is a potent and selective irreversible inhibitor of MAO-B at lower therapeutic doses, with significantly less activity against MAO-A. In contrast, 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, with studies indicating a more potent inhibition of MAO-A over MAO-B. This fundamental difference in their mechanism and selectivity profile suggests distinct therapeutic potentials and applications.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of Selegiline and 1MeTIQ against MAO-A and MAO-B.
| Compound | Target Enzyme | Inhibition Type | IC50 / Kᵢ Value | Selectivity |
| Selegiline | MAO-A | Irreversible | 23 µM[1] | MAO-B Selective |
| MAO-B | Irreversible | 51 nM[1] | ||
| This compound (1MeTIQ) | MAO-A | Reversible | Micromolar range, more potent against MAO-A[2][3] | Non-selective |
| MAO-B | Reversible | Micromolar range[2][3] |
Note: Specific IC50 or Kᵢ values for 1MeTIQ were not available in the public domain at the time of this publication, however, literature consistently refers to its inhibitory activity in the low micromolar range as established by Patsenka and Antkiewicz-Michaluk in 2004.[2][4]
Mechanism of Action and Signaling Pathways
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Selegiline's primary mechanism at therapeutic doses is the irreversible inhibition of MAO-B, which is the predominant form of MAO in the brain and is mainly responsible for the breakdown of dopamine.[5] This selective action leads to an increase in dopamine levels, which is beneficial in the treatment of Parkinson's disease. At higher doses, selegiline also inhibits MAO-A.
1MeTIQ , on the other hand, is an endogenous compound found in the brain that reversibly inhibits both MAO-A and MAO-B. This broader spectrum of inhibition suggests that it can modulate the levels of a wider range of monoamine neurotransmitters. Its reversible nature implies a shorter duration of action compared to irreversible inhibitors like selegiline.
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro enzyme inhibition assays. A common methodology is outlined below.
In Vitro MAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Test compounds (Selegiline, 1MeTIQ)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, positive controls, and kynuramine in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations with phosphate buffer.
-
Enzyme Reaction: In each well of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding kynuramine to each well.
-
Detection: Kynuramine is metabolized by MAO to 4-hydroxyquinoline, a fluorescent product. The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., ~320 nm excitation and ~380 nm emission).
-
Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
Selegiline and this compound present distinct profiles as MAO inhibitors. Selegiline's irreversible and selective inhibition of MAO-B has established its role in the management of Parkinson's disease. The endogenous nature and reversible, dual inhibition of MAO-A and MAO-B by 1MeTIQ suggest a different and potentially broader neuropharmacological profile that warrants further investigation. Researchers are encouraged to consider these differences in selectivity, reversibility, and potency when designing experiments and developing novel therapeutic strategies targeting the monoaminergic system.
References
- 1. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Guide for its Potential as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Me-THIQ-HCl) as a potential inhibitor of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. While direct experimental data on the inhibitory potency of 7-Me-THIQ-HCl is limited in publicly available literature, this document synthesizes information on structurally similar compounds and provides a framework for its evaluation against established MAO inhibitors.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters like dopamine, serotonin, and norepinephrine. Two primary isoforms exist: MAO-A and MAO-B. Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
Potential of this compound as an MAO Inhibitor
Tetrahydroisoquinoline and its derivatives have been investigated for their interaction with MAO. Studies on related compounds suggest that the tetrahydroisoquinoline scaffold can exhibit inhibitory activity against both MAO-A and MAO-B. For instance, adducts of 1,2,3,4-tetrahydroisoquinoline have been shown to be competitive inhibitors of both isoforms, with Ki values in the micromolar range. Furthermore, research on N-methyl-1,2,3,4-tetrahydroisoquinoline indicates that it is a substrate for both MAO-A and MAO-B, signifying an interaction with the enzyme's active site. While this does not directly quantify inhibitory potency, it establishes a basis for the potential of substituted tetrahydroisoquinolines like 7-Me-THIQ-HCl to act as MAO inhibitors. A study on various isoquinoline derivatives has shown that N-methyl-tetrahydroisoquinolines can act as reversible and time-independent MAO inhibitors, often with a preference for MAO-A.[1]
Comparative Analysis of MAO Inhibitors
To contextualize the potential of 7-Me-THIQ-HCl, it is essential to compare its anticipated properties with those of well-characterized MAO inhibitors. The following table summarizes the inhibitory potency (IC50 values) and selectivity of several known MAO inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Comparison of IC50 Values for Various MAO Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound | Data not available | Data not available | Unknown |
| Clorgyline | 0.006 | 1.5 | MAO-A selective |
| Selegiline (L-Deprenyl) | 0.8 | 0.01 | MAO-B selective |
| Moclobemide | 1.2 | 27 | MAO-A selective (Reversible) |
| Rasagiline | 4.4 | 0.004 | MAO-B selective |
| Toloxatone | 0.15 | 2.5 | MAO-A selective |
| Pargyline | 1.0 | 0.05 | MAO-B selective |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
The determination of MAO inhibitory activity is typically performed using in vitro enzyme assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Fluorometric Monoamine Oxidase Inhibition Assay Protocol
1. Principle: The assay quantifies the hydrogen peroxide produced from the deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity.
2. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine (for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.
-
Test compound (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound/reference inhibitor at various concentrations.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the HRP/probe mixture to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for resorufin) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: Dopamine Metabolism by MAO-B
The following diagram illustrates the metabolic pathway of dopamine, a key neurotransmitter, by MAO-B and the site of action for a potential inhibitor like 7-Me-THIQ-HCl.
Caption: Dopamine metabolism by MAO-B and the inhibitory action of a potential inhibitor.
Experimental Workflow: High-Throughput Screening of MAO Inhibitors
This diagram outlines a typical workflow for the high-throughput screening of a compound library to identify potential MAO inhibitors.
Caption: A typical workflow for the screening and characterization of MAO inhibitors.
Conclusion
While direct experimental evidence for the MAO inhibitory activity of this compound is currently lacking in the scientific literature, the chemical scaffold and data from structurally related compounds suggest its potential as a MAO inhibitor. Further in vitro enzymatic assays are required to determine its IC50 values for both MAO-A and MAO-B, its selectivity profile, and its mechanism of inhibition. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of 7-Me-THIQ-HCl and other novel compounds as potential therapeutic agents targeting monoamine oxidase.
References
A Comparative Guide to the Preclinical Efficacy of 7-methyl-THIQ and Rasagiline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of 7-methyl-tetrahydroisoquinoline (7-methyl-THIQ) and rasagiline in experimental models of Parkinson's disease (PD). While rasagiline is a well-established monoamine oxidase-B (MAO-B) inhibitor with a wealth of preclinical and clinical data, 7-methyl-THIQ belongs to a class of compounds, tetrahydroisoquinolines (THIQs), whose roles in PD are complex and not fully elucidated. Some THIQs are considered potential endogenous neurotoxins, while others have demonstrated neuroprotective properties.[1][2][3] This document aims to summarize the available experimental data for both compounds to inform future research and drug development efforts.
It is important to note that a direct head-to-head comparative study of 7-methyl-THIQ and rasagiline in Parkinson's disease models is not available in the current scientific literature. Therefore, this guide presents the existing data for each compound individually, followed by a comparative discussion based on the available evidence.
Rasagiline: A Potent MAO-B Inhibitor with Neuroprotective Properties
Rasagiline is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[4] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby providing symptomatic relief in Parkinson's disease.[4][5] Beyond its symptomatic effects, extensive preclinical studies have demonstrated that rasagiline also possesses neuroprotective properties that are independent of its MAO-B inhibitory activity.[6][7][8]
Mechanism of Action of Rasagiline
Rasagiline's neuroprotective effects are attributed to its propargylamine moiety.[8] The proposed mechanisms include the prevention of mitochondrial apoptosis by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins.[7][8] Furthermore, rasagiline has been shown to induce the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[7]
Quantitative Data on Rasagiline Efficacy in Preclinical Models
The following table summarizes key findings from preclinical studies evaluating the efficacy of rasagiline in various models of Parkinson's disease.
| Model | Animal | Key Efficacy Parameters | Results | Reference |
| MPTP-induced Parkinsonism | Mice | Striatal Dopamine Levels | Significantly prevented the MPTP-induced reduction in dopamine. | [9] |
| Tyrosine Hydroxylase (TH)-positive Neurons in Substantia Nigra | Significantly attenuated the loss of TH-positive neurons. | [9] | ||
| Behavioral Deficits (e.g., bradykinesia) | Improved motor performance. | [9] | ||
| Dexamethasone-induced Apoptosis | Human Neuroblastoma SH-SY5Y cells | Cell Viability (MTT assay) | Significantly prevented dexamethasone-induced cell death. | [6] |
| Apoptotic DNA Damage (TUNEL assay) | Exhibited the highest prevention of DNA damage compared to selegiline and 1-R-aminoindan. | [6] | ||
| MAO-B Catalytic Activity | Showed the highest inhibition of MAO-B activity. | [6] |
Experimental Protocols for Key Rasagiline Studies
MPTP-induced Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally or subcutaneously. A common dosing regimen is 20-30 mg/kg administered four times at 2-hour intervals.[10]
-
Drug Administration: Rasagiline is typically administered daily via oral gavage or intraperitoneal injection, starting before or after MPTP administration, depending on whether a protective or restorative effect is being investigated.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test for motor coordination and the pole test or catalepsy test for bradykinesia.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta is determined by immunohistochemistry and stereological counting.
7-methyl-THIQ and the Tetrahydroisoquinoline Family in Parkinson's Disease
The role of tetrahydroisoquinolines (THIQs) in Parkinson's disease is multifaceted and controversial. Some endogenous THIQs, structurally similar to the neurotoxin MPTP, are suspected to be neurotoxic and contribute to the pathogenesis of PD.[1][2] Conversely, other THIQ derivatives have demonstrated neuroprotective effects in preclinical models.[3][11]
Direct experimental data on the efficacy of 7-methyl-THIQ in Parkinson's models is scarce. However, studies on related methylated THIQs provide some insights into their potential activities.
Neurotoxic vs. Neuroprotective Potential of THIQs
The neurotoxicity of certain THIQs is thought to arise from their ability to inhibit mitochondrial respiration and induce oxidative stress, similar to the action of MPP+, the active metabolite of MPTP.[1][2] In contrast, the neuroprotective properties of other THIQs are less well understood but may involve antioxidant mechanisms and modulation of cell survival pathways.
The position of methylation on the THIQ scaffold appears to be a critical determinant of its biological activity. For instance, (R)-1-methyl-THIQ has been shown to be neuroprotective in a TIQ-induced model of parkinsonism, whereas its (S)-enantiomer was not.[11]
Quantitative Data on Methylated THIQ Derivatives
While data for 7-methyl-THIQ is not available, a study on 1-methyl-THIQ derivatives in an MPTP mouse model showed that loading an N-propargyl group onto 1-methyl-THIQ (1-Me-N-propargyl-TIQ) significantly enhanced its neuroprotective effects.[9]
| Compound | Model | Key Efficacy Parameters | Results | Reference |
| 1-Me-N-propargyl-TIQ | MPTP-induced Parkinsonism (Mice) | Striatal Dopamine Content | Significantly blocked the MPTP-induced reduction. | [9] |
| Nigral TH-positive Cells | Inhibited the MPTP-induced reduction. | [9] | ||
| Behavioral Deficits (bradykinesia) | Significantly decreased MPTP-induced bradykinesia. | [9] |
Comparative Discussion
A direct comparison of the efficacy of 7-methyl-THIQ and rasagiline is not possible due to the lack of data on 7-methyl-THIQ. However, based on the available information for rasagiline and related THIQ derivatives, several points can be discussed:
-
Level of Evidence: Rasagiline is a clinically approved drug for Parkinson's disease with a robust portfolio of preclinical and clinical data supporting its efficacy and safety. In contrast, the preclinical investigation of 7-methyl-THIQ is in its infancy, and its therapeutic potential remains to be established.
-
Mechanism of Action: Rasagiline has a well-defined dual mechanism of action: symptomatic relief through MAO-B inhibition and neuroprotection through anti-apoptotic and pro-survival pathways. The mechanism of action of 7-methyl-THIQ is unknown. If it were to exhibit neuroprotective properties, it would be crucial to determine if this is associated with MAO-B inhibition or other pathways. The N-propargyl group on a 1-methyl-THIQ derivative was shown to be important for its neuroprotective effects, a moiety also present in rasagiline and known to be crucial for its neuroprotective activity.[8][9]
-
Potential for Neurotoxicity: While rasagiline is generally considered safe and well-tolerated, the THIQ class of compounds carries a potential risk of neurotoxicity.[1][2] Any future development of 7-methyl-THIQ would require careful evaluation of its neurotoxic potential.
Conclusion and Future Directions
Rasagiline is a well-characterized compound with proven efficacy in preclinical models of Parkinson's disease and in clinical practice. Its dual mechanism of action, targeting both symptoms and underlying neurodegenerative processes, makes it a valuable therapeutic agent.
The therapeutic potential of 7-methyl-THIQ in Parkinson's disease is currently unknown. The broader class of THIQs exhibits a complex pharmacology, with some members being neurotoxic and others neuroprotective. Future research on 7-methyl-THIQ should focus on:
-
In vitro and in vivo studies to determine its efficacy in established Parkinson's disease models, such as the MPTP and 6-hydroxydopamine models.
-
Head-to-head comparative studies with established neuroprotective agents like rasagiline to benchmark its efficacy.
-
Mechanistic studies to elucidate its molecular targets and signaling pathways.
-
Thorough toxicological assessments to rule out any potential neurotoxic effects.
A systematic investigation is required to determine whether 7-methyl-THIQ holds promise as a novel therapeutic candidate for Parkinson's disease.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIQ and Parkinson's Disease: R&D Systems [rndsystems.com]
- 3. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of 7-methyl-THIQ and Other Neuroprotective Agents
An objective guide for researchers and drug development professionals on the neuroprotective efficacy of 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ), with supporting experimental data and mechanistic insights.
This guide provides a comparative overview of the in vitro neuroprotective properties of 7-methyl-THIQ, also known as N-methyl-(R)-salsolinol, against other related neuroprotective agents. The data presented is derived from studies on human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative disease research.
Comparative Efficacy Against MPP+-Induced Neurotoxicity
The neuroprotective effects of 7-methyl-THIQ and its parent compound, salsolinol, were evaluated against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I that induces Parkinson's disease-like symptoms. The viability of SH-SY5Y cells was assessed using the MTS assay, which measures mitochondrial metabolic activity.
Table 1: Neuroprotective Effects of 7-methyl-THIQ and Salsolinol on MPP+-Treated SH-SY5Y Cells
| Compound | Concentration | Neurotoxin (MPP+) Concentration | Cell Viability (% of Control) | Statistical Significance (p-value) |
| 7-methyl-THIQ (N-methyl-(R)-salsolinol) | 50 µM | 1000 µM | Significantly increased vs. MPP+ alone | p < 0.001[1] |
| (R,S)-Salsolinol | 50 µM | 1000 µM | Significantly increased vs. MPP+ alone | p < 0.0001[1] |
| (R)-Salsolinol | 50 µM | 1000 µM | Significantly increased vs. MPP+ alone | p < 0.001[2] |
| (S)-Salsolinol | 50 µM | 1000 µM | Significantly increased vs. MPP+ alone | p < 0.001[2] |
Note: The exact percentage increase in cell viability for 7-methyl-THIQ was not explicitly quantified in the source but was described as a statistically significant neuroprotective effect[1].
Cytotoxicity Profile
An important aspect of a neuroprotective agent is its own safety profile. The following table summarizes the in vitro cytotoxicity of 7-methyl-THIQ and its parent compound, salsolinol, in SH-SY5Y cells.
Table 2: In Vitro Cytotoxicity in SH-SY5Y Cells
| Compound | Metric | Value |
| 7-methyl-THIQ (N-methyl-(R)-salsolinol) | No observed toxic effect up to | 750 µM[1][3] |
| IC50 (half-maximal inhibitory concentration) | 864 µM[2] | |
| (R,S)-Salsolinol | No observed toxic effect at | 50 µM[2] |
Experimental Protocols
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Nutrient Mixture F-12 (Ham), supplemented with 15% heat-inactivated fetal bovine serum, 1% MEM non-essential amino acids solution, and 1% penicillin-streptomycin solution. Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2. For neuroprotection assays, a serum-free medium such as Opti-MEM is often used.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability. The protocol involves the following steps:
-
Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate at a density of approximately 0.7 x 10^4 to 2.0 x 10^4 cells per well and incubated for 24 hours to allow for cell adherence.
-
Pre-treatment: Cells are pre-incubated with the test compound (e.g., 50 µM 7-methyl-THIQ) for a specified period, typically 1 to 24 hours.
-
Induction of Toxicity: The neurotoxin (e.g., 1000 µM MPP+) is added to the wells, and the plate is incubated for an additional 24 to 48 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS solution is added to each well.
-
Incubation and Measurement: The plate is incubated for 1 to 4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
The precise neuroprotective mechanism of 7-methyl-THIQ is still under investigation, and there are conflicting reports on whether it is neuroprotective or neurotoxic, which may depend on the concentration and cellular context.
Some studies suggest that N-methyl-(R)-salsolinol can induce apoptosis in dopaminergic neurons through a process involving the mitochondrial permeability transition, leading to a decline in mitochondrial membrane potential and subsequent activation of the apoptotic cascade[4]. It has also been reported to be non-enzymatically oxidized, leading to the formation of hydroxyl radicals, which can contribute to its neurotoxicity[5].
Conversely, there is evidence for its neuroprotective effects, as demonstrated against MPP+-induced toxicity[1]. This protection may be related to the modulation of dopamine receptor signaling, as in silico studies suggest an interaction with dopamine D2 receptors[2][3].
The parent compound, salsolinol, has been shown to possess antioxidant properties, reducing reactive oxygen species (ROS) levels and caspase activity induced by toxins like H2O2 and 6-hydroxydopamine (6-OHDA)[1]. The neuroprotective effects of salsolinol derivatives may be linked to their ability to scavenge free radicals[1].
Below are diagrams illustrating the proposed cytotoxic and a potential neuroprotective signaling pathway.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
Unveiling the Target Profile of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Guide to its Cross-Reactivity in Biochemical Assays
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity profile of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide provides an objective analysis of the compound's performance in key biochemical assays, offering valuable insights for researchers investigating neurological disorders and developing novel therapeutics.
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities. This guide focuses on its interaction with monoamine oxidases (MAO) and dopamine receptors, critical targets in the treatment of depression, Parkinson's disease, and other neurological conditions. Due to a lack of specific quantitative data for this compound, this guide incorporates data from its close structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), to provide a comparative context.
Comparative Analysis of MAO Inhibition
Monoamine oxidases are key enzymes in the metabolism of neurotransmitters. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease. The following table summarizes the inhibitory activity of 1MeTIQ and two well-established MAO inhibitors, Selegiline and Moclobemide.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Data not available | Data not available | Known MAO inhibitor |
| Selegiline | 23 | 0.051 | MAO-B Selective |
| Moclobemide | 10 | >1000 | MAO-A Selective |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Dopamine Receptor Affinity
Dopamine receptors are crucial for various neurological functions, and their modulation is a key strategy in treating disorders like schizophrenia and Parkinson's disease. The affinity of various THIQ derivatives for dopamine D2 and D3 receptors has been investigated.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 7-substituted THIQ derivative (example) | Data not available | Data not available |
| Haloperidol (Reference Antagonist) | 0.5 - 2.0 | 0.7 - 3.0 |
Note: Ki values represent the inhibition constant, indicating the binding affinity of a compound to a receptor. Lower values signify higher affinity.
Studies on various 7-substituted tetrahydroisoquinoline derivatives have shown that modifications at this position can significantly influence their affinity and selectivity for dopamine receptors. For instance, the introduction of a 7-CF3SO2O- substituent in a THIQ derivative resulted in a compound with high affinity for the D3 receptor (pKi of 8.4) and 150-fold selectivity over the D2 receptor. This highlights the potential for the 7-methyl group to modulate receptor binding, though specific Ki values for this compound are not available in the reviewed literature.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key assays are provided below.
Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
This assay quantifies the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.
Materials:
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)
-
MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Inhibitors (this compound, reference compounds)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a solution containing the substrate (p-tyramine), HRP, and the fluorescent probe.
-
Measure the fluorescence intensity at regular intervals or at a fixed time point.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.
Dopamine Receptor Binding Assay (Radioligand)
This assay measures the affinity of a compound for dopamine receptors by competing with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Test compound (this compound)
-
Reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, reference compound, or buffer (for total binding).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a known unlabeled ligand.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: Dopamine Receptor Radioligand Binding Assay Workflow.
This comparative guide serves as a valuable resource for researchers, providing a foundational understanding of the potential cross-reactivity of this compound. The provided experimental protocols and illustrative diagrams will aid in the design and execution of further studies to precisely characterize its pharmacological profile.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of 7-Methyl-THIQ Analogs in Cellular Models
This guide provides a comparative analysis of the neuroprotective properties of 7-methyl-THIQ analogs, with a focus on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related and well-studied compound. The information is intended for researchers, scientists, and professionals in drug development interested in the potential of this class of compounds for treating neurodegenerative diseases.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are found endogenously in the mammalian brain. While some THIQs have been associated with neurotoxic effects, others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties.[1][2] This guide summarizes the available experimental data on the neuroprotective effects of 1MeTIQ in various cell lines and compares its activity with other relevant compounds. The findings suggest that 1MeTIQ's mechanism of action may involve the modulation of the glutamatergic system and scavenging of free radicals.[1]
Comparative Efficacy of 1MeTIQ and Related Compounds
The following table summarizes the neuroprotective and neurotoxic effects of 1MeTIQ and its analogs in different neuronal cell lines. The data is compiled from studies investigating cell viability and other markers of neuronal health in response to various stressors.
| Compound | Cell Line | Stressor | Key Findings | Reference |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | SH-SY5Y | Neurotoxins | Showed neuroprotective activity. | [3] |
| Granular cell cultures (rat) | Glutamate | Prevented glutamate-induced cell death and Ca2+ influx. | [1] | |
| Mouse embryonic primary cell cultures | Glutamate | Inhibited indices of neurotoxicity (caspase-3 activity, LDH release). | [1] | |
| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Granular cell cultures (rat) | Glutamate | Did not prevent glutamate-induced cell death. | [1] |
| Mouse embryonic primary cell cultures | Glutamate | Inhibited indices of neurotoxicity (caspase-3 activity, LDH release). | [1] | |
| Hydroxy-1MeTIQ derivatives | SH-SY5Y | Neurotoxins | Exhibited greater neuroprotective efficacy than 1MeTIQ. | [3] |
| Methoxy-1MeTIQ derivatives | SH-SY5Y | Neurotoxins | Increased neurotoxicity compared to 1MeTIQ. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols are based on standard practices in neuroprotective research.[4][5]
1. Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neurodegenerative diseases.[4][5] They are typically cultured in a medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4] For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[5]
-
HT22 Cells: The HT22 hippocampal cell line is particularly sensitive to glutamate-induced oxidative stress and is a valuable tool for studying excitotoxicity.[6][7]
-
Primary Neuronal Cultures: For more physiologically relevant studies, primary neurons can be isolated from rodent brains.[8]
2. Induction of Neurotoxicity
-
Glutamate-Induced Excitotoxicity: High concentrations of glutamate can be applied to neuronal cultures to induce excitotoxicity, a key pathological process in many neurodegenerative diseases.[1][6]
-
Oxidative Stress: Agents like hydrogen peroxide (H₂O₂) can be used to induce oxidative stress and subsequent neuronal cell death.[9]
-
Neurotoxin Exposure: Specific neurotoxins, such as 1-methyl-4-phenylpyridinium (MPP+), can be used to model Parkinson's disease-like neurodegeneration.
3. Assessment of Neuroprotection
-
Cell Viability Assays (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.[1]
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays that measure the activity of caspases, such as caspase-3, can quantify the extent of programmed cell death.[1]
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes can be used to measure the intracellular levels of ROS, which are key mediators of oxidative stress-induced cell death.
-
Calcium Imaging: Intracellular calcium levels can be monitored using calcium-sensitive fluorescent dyes to assess excitotoxicity-induced calcium dysregulation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of 1MeTIQ and a general experimental workflow for evaluating neuroprotective compounds.
Caption: Proposed mechanism of 1MeTIQ neuroprotection.
Caption: General workflow for screening neuroprotective agents.
Conclusion
The available evidence suggests that 1-methyl-THIQ, a close analog of 7-methyl-THIQ, exhibits significant neuroprotective effects in various in vitro models of neuronal injury. Its unique mechanism, which appears to involve both the inhibition of glutamate-induced excitotoxicity and the scavenging of free radicals, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.[1] Future studies should aim to directly compare the efficacy of 7-methyl-THIQ with a broader range of known neuroprotective agents across multiple cell lines and elucidate the specific signaling pathways involved in its protective actions.
References
- 1. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xia & He Publishing [xiahepublishing.com]
- 5. Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydroisoquinoline Synthesis Methods for Researchers and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous alkaloids and pharmacologically active compounds. Its synthesis is a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of key synthetic methodologies for accessing the THIQ skeleton, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Synthesis Methods
The construction of the tetrahydroisoquinoline ring system can be broadly categorized into classical cyclization reactions and modern metal-catalyzed approaches. This guide will focus on a comparative analysis of the most prominent methods: the Pictet-Spengler reaction, the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and emerging transition-metal-catalyzed cyclizations. Each method offers distinct advantages and disadvantages concerning substrate scope, reaction conditions, and stereocontrol.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction (Bobbitt Modification) | Transition-Metal-Catalyzed Cyclization |
| Starting Materials | β-arylethylamine and an aldehyde or ketone. | β-arylethylamide.[1] | N-benzylaminoacetal. | Varied (e.g., o-alkynyl- or o-allyl-benzylamines). |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[2] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[3] | Strong acid (e.g., concentrated HCl, H₂SO₄).[4] | Transition metal catalyst (e.g., Pd, Ru, Au, Fe).[5][6] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline.[7] | 3,4-Dihydroisoquinoline (an imine).[7] | 1,2,3,4-Tetrahydroisoquinoline. | 1,2,3,4-Tetrahydroisoquinoline or related heterocycles. |
| Subsequent Steps | Often the final product. | Requires a reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[8] | Typically the final product. | Dependent on the specific reaction. |
| Reaction Conditions | Can range from mild (physiological pH for activated aryls) to harsh (strong acids, high temperatures).[2] | Generally requires harsher, refluxing acidic conditions.[9] | Often requires harsh acidic conditions and high temperatures.[10] | Generally mild reaction conditions. |
| Stereocontrol | Enantioselective variants are well-developed using chiral catalysts.[11][12] | Asymmetric variants exist but are less common.[13] | Can be made enantioselective with chiral starting materials. | High enantioselectivity is achievable with chiral ligands. |
Reaction Mechanisms and Logical Flow
The fundamental difference between these classical pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion, and the Pomeranz-Fritsch reaction also proceeds through an electrophilic cyclization of an iminium ion equivalent. Modern transition-metal-catalyzed methods often involve distinct mechanisms such as migratory insertion or reductive elimination.
Quantitative Data Summary
The following tables provide a comparative summary of reported yields and enantioselectivities for the synthesis of various tetrahydroisoquinoline derivatives using the discussed methods. It is important to note that yields are highly substrate and condition dependent.
Table 1: Pictet-Spengler Reaction Yields
| β-Arylethylamine | Aldehyde/Ketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Aldehyde 13 | TFA / CH₂Cl₂ | 25 | 4 | 85 | [14] |
| D-Tryptophan methyl ester HCl | 2,3-Butadione | MeOH | 65 | 20 | Not specified | [15] |
| Tryptamine | Various aldehydes | Chiral Thiourea/Benzoic Acid | RT | 1 | >98% conversion | [16] |
Table 2: Bischler-Napieralski Reaction and Subsequent Reduction Yields
| β-Arylethylamide | Condensing Agent/Solvent | Cyclization Temp. | Reduction Agent | Overall Yield (%) | Reference |
| (S)-1-alkyl-1,2-diphenylethylamides | POCl₃–P₂O₅ | Not specified | LiAlH₄ | Not specified | [13] |
| N-phenethylamides | POCl₃ or P₂O₅ | Reflux | NaBH₄ | Varies widely | [8] |
Table 3: Enantioselective Synthesis Data
| Reaction Type | Catalyst | Substrate | ee (%) | Yield (%) | Reference |
| Acyl-Pictet-Spengler | Chiral Thiourea | Tryptamine + various aldehydes | up to 93 | 55-70 | [12] |
| Gold-Catalyzed Pictet-Spengler | Chiral Au(I) complex | Tryptamines + arylaldehydes | up to 95 | up to 97 | [6] |
| Ru-catalyzed Asymmetric Transfer Hydrogenation (post-Bischler-Napieralski) | Ru-catalyst | Dihydroisoquinoline | 95 | 99 | [8] |
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a standard procedure for the synthesis of a tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction.[17]
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the tryptamine derivative in the anhydrous solvent under an inert atmosphere, add the aldehyde or ketone.
-
Cool the mixture to 0 °C.
-
Slowly add the acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction
This protocol outlines a general procedure for the synthesis of a tetrahydroisoquinoline via the Bischler-Napieralski reaction followed by in-situ reduction.
Materials:
-
β-arylethylamide (1.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Dehydrating agent (e.g., phosphorus oxychloride, 2.0-3.0 eq)
-
Reducing agent (e.g., sodium borohydride)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the β-arylethylamide in an anhydrous solvent under an inert atmosphere, add the dehydrating agent dropwise at room temperature.
-
Heat the reaction mixture to reflux for the specified time, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in methanol and cool to 0 °C.
-
Carefully add the reducing agent portion-wise.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Pomeranz-Fritsch Reaction (Bobbitt Modification for Tetrahydroisoquinolines)
This protocol describes a modified Pomeranz-Fritsch reaction for the synthesis of tetrahydroisoquinolines.[4]
Materials:
-
N-benzylaminoacetal (1.0 eq)
-
Concentrated acid (e.g., HCl, H₂SO₄)
-
Solvent (e.g., water, acetic acid)
-
Base for neutralization (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-benzylaminoacetal in the chosen solvent.
-
Add the concentrated acid and heat the mixture to reflux for the required time, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the residue by chromatography.
Conclusion
The choice of synthetic method for constructing the tetrahydroisoquinoline core depends heavily on the desired substitution pattern, the availability of starting materials, and the requirement for stereocontrol. The Pictet-Spengler reaction is a versatile and often high-yielding method, particularly for electron-rich aromatic systems, with well-established enantioselective variants.[2][11] The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines which can be readily reduced to the corresponding THIQs, offering a complementary approach.[9] The Pomeranz-Fritsch reaction, especially with modifications like Bobbitt's, is a classical route that remains relevant.[4] For complex molecules and those requiring high enantiopurity, modern transition-metal-catalyzed methods are increasingly becoming the methods of choice due to their mild conditions and high selectivity.[5] Researchers and drug development professionals should carefully consider these factors to select the most efficient and effective route for their target tetrahydroisoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthesized 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ) and Commercial Standards
An objective guide for researchers on the purity benchmarking of a custom-synthesized batch of 7-methyl-THIQ against a commercially available standard. This document provides detailed experimental protocols and comparative data to ensure the quality and reliability of research materials.
In the realm of drug discovery and development, the purity of small molecules is a critical parameter that can significantly influence experimental outcomes. 7-methyl-1,2,3,4-tetrahydroisoquinoline (7-methyl-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a "privileged structure" in medicinal chemistry found in a wide array of bioactive compounds and natural products.[1] Given its potential utility in the development of novel therapeutics, researchers may either synthesize 7-methyl-THIQ in-house or procure it from commercial vendors. This guide presents a comparative analysis of a hypothetically synthesized batch of 7-methyl-THIQ against a commercial standard, employing standard analytical techniques to determine and benchmark its purity.
The assessment of chemical purity is a cornerstone of pharmaceutical research, ensuring data integrity for biological assays.[2] A variety of analytical techniques are available to validate the purity and structure of small molecules, with chromatographic and spectroscopic methods being the most prevalent.[3][4] High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the main compound and detecting impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonal separation and identification of volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation and can be used for quantitative analysis (qNMR).
This guide provides a detailed workflow and the results of a comparative purity assessment between a laboratory-synthesized batch of 7-methyl-THIQ and a commercially sourced standard. The objective is to equip researchers with the necessary protocols and a framework for evaluating the quality of their own synthesized compounds.
Comparative Purity Data
The purity of the synthesized 7-methyl-THIQ was compared against a commercial standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The results are summarized in the table below.
| Analytical Method | Parameter | Synthesized 7-methyl-THIQ | Commercial Standard |
| HPLC-UV | Purity (Area %) | 98.9% | >99.5% |
| Number of Impurities >0.1% | 2 | 0 | |
| GC-MS | Purity (Area %) | 99.2% | >99.7% |
| Residual Solvents | Acetone (0.05%) | Not Detected | |
| ¹H NMR | Structural Confirmation | Consistent with expected structure | Consistent with expected structure |
| Quantitative Purity (qNMR) | 98.5% (± 0.4%) | 99.6% (± 0.2%) |
Experimental Workflow
The following diagram illustrates the workflow for the comparative purity analysis of the synthesized and commercial 7-methyl-THIQ samples.
Hypothetical Signaling Pathway
Tetrahydroisoquinoline derivatives are known to interact with various receptors in the central nervous system. The diagram below illustrates a hypothetical signaling pathway where a 7-methyl-THIQ derivative could act as an antagonist at a G-protein coupled receptor (GPCR).
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of 7-methyl-THIQ and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration to 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of 7-methyl-THIQ in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and identify any volatile impurities or residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 2 mg of 7-methyl-THIQ in 1 mL of methanol.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities and solvents are identified by their mass spectra and retention times.
3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of 7-methyl-THIQ and to determine its purity by quantitative NMR (qNMR).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard (for qNMR): Maleic acid (a certified reference material).
-
Procedure:
-
Structural Confirmation: A standard ¹H NMR spectrum was acquired for both the synthesized and commercial samples. The chemical shifts, splitting patterns, and integrations were compared to the expected structure of 7-methyl-THIQ.
-
Quantitative NMR (qNMR):
-
A known mass of the 7-methyl-THIQ sample and the internal standard (maleic acid) were accurately weighed and dissolved in a known volume of the deuterated solvent.
-
The ¹H NMR spectrum was acquired with a sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration.
-
The purity of the 7-methyl-THIQ was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
-
-
-
Data Analysis: The comparison of spectra confirms the identity of the compound. The qNMR calculation provides a highly accurate measure of purity.
References
Safety Operating Guide
Proper Disposal of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical, safeguarding both laboratory staff and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4), causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Waste Classification
Proper disposal begins with accurate waste classification. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code has not been identified for this compound, it must be managed as a hazardous waste due to its toxic properties.
Unless confirmed otherwise by a certified waste disposal professional, treat all waste containing this compound as non-acute hazardous waste. The appropriate waste code will likely be determined by its characteristics (toxicity) and should be confirmed by your institution's Environmental Health and Safety (EHS) department or your chosen waste disposal vendor.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | pictogram | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | pictogram | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | pictogram | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | pictogram | Warning | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following is a procedural workflow for the safe disposal of this compound from a laboratory setting.
In-Lab Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents. Keep it separate from acidic, basic, and reactive wastes to prevent any potential chemical reactions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date on which the first particle of waste was added to the container (the "accumulation start date") must also be clearly visible.
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Location: The designated waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Arranging for Professional Disposal:
-
Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Selecting a Disposal Vendor: If your institution does not have a designated EHS department, you will need to contract with a certified hazardous waste disposal company. When selecting a vendor, ensure they are fully licensed and have a proven track record of handling laboratory chemical waste in compliance with all local, state, and federal regulations.
-
Documentation: The disposal company will provide a hazardous waste manifest. This document tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Retain a copy of the manifest for your records as proof of proper disposal.
Final Disposal Method:
-
The most common and recommended disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility. Incineration ensures the complete destruction of the compound.
-
Landfill is not an appropriate disposal method for this chemical.
Logical Workflow for Disposal Decision-Making
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Guide to Handling 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Personal Protective Equipment (PPE)
When working with this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended. Thicker gloves offer better protection.[2] |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown made of a low-permeability fabric should be worn to protect against skin contact.[3] It should have a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Respiratory Protection | Respirator | Not typically required under normal use conditions with adequate ventilation.[1] However, if dust or aerosols are generated, a NIOSH/MSHA approved respirator with a particle filter is recommended.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][6]
-
Spills: For small spills, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[1] For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5][6]
-
Waste should be sent to an approved waste disposal plant.[6][7]
-
Do not dispose of down the drain or in regular trash.
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
